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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-Ethenylimidazo[1,2-a]pyridine: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structur...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique electronic and structural characteristics make it an attractive framework for the design of novel therapeutics. This guide provides a comprehensive technical overview of a key derivative, 3-ethenylimidazo[1,2-a]pyridine, also known as 3-vinylimidazo[1,2-a]pyridine. We will delve into its chemical structure, physicochemical properties, synthesis, reactivity, and its burgeoning role in the development of next-generation pharmaceuticals and advanced materials.

Core Molecular Structure and Nomenclature

The foundational structure of 3-ethenylimidazo[1,2-a]pyridine consists of a fused bicyclic system where an imidazole ring is fused to a pyridine ring. The ethenyl (vinyl) group is substituted at the C3 position of the imidazole moiety.

Systematic IUPAC Name: 3-ethenylimidazo[1,2-a]pyridine

Chemical Structure:

Caption: Chemical structure of 3-ethenylimidazo[1,2-a]pyridine.

Physicochemical and Spectroscopic Properties

While specific experimental data for 3-ethenylimidazo[1,2-a]pyridine is not widely published, its properties can be predicted based on the parent imidazo[1,2-a]pyridine and related vinyl-substituted heterocycles.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/InformationJustification/Reference
Molecular FormulaC₉H₈N₂Based on chemical structure
Molecular Weight144.18 g/mol Calculated from molecular formula
AppearanceLikely a pale yellow to brown liquid or low-melting solidThe parent imidazo[1,2-a]pyridine is a liquid.[3] The vinyl group may increase the melting point.
Boiling Point> 103 °C/1 mmHgThe parent compound has a boiling point of 103 °C at 1 mmHg.[3] The ethenyl group would likely increase the boiling point.
SolubilitySoluble in common organic solvents (e.g., dichloromethane, chloroform, methanol, DMSO). Limited solubility in water.Based on the properties of similar heterocyclic compounds.

Spectroscopic Characterization:

The structural elucidation of 3-ethenylimidazo[1,2-a]pyridine relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the imidazo[1,2-a]pyridine core and the vinyl group. The protons of the pyridine ring typically appear in the aromatic region (δ 7.0-8.5 ppm). The vinyl protons will present as a distinct set of signals, likely a doublet of doublets for the proton on the carbon attached to the ring, and two doublets for the terminal methylene protons, with characteristic coupling constants.

  • ¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the carbons in the heterocyclic core are influenced by the nitrogen atoms and the aromatic system.[4][5] The two sp² hybridized carbons of the ethenyl group will have characteristic shifts in the olefinic region (typically δ 110-140 ppm).

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands that confirm the presence of key functional groups. Expected peaks include C-H stretching from the aromatic and vinyl groups, C=C and C=N stretching vibrations from the heterocyclic rings and the vinyl group, and C-H bending vibrations.

Mass Spectrometry (MS):

Mass spectrometry will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Synthesis of 3-Ethenylimidazo[1,2-a]pyridine

The synthesis of 3-ethenylimidazo[1,2-a]pyridine can be approached through several strategic pathways, primarily involving the construction of the imidazo[1,2-a]pyridine core followed by the introduction of the ethenyl group at the C3 position.

General Synthetic Strategies:

The imidazo[1,2-a]pyridine scaffold is commonly synthesized via the condensation of a 2-aminopyridine with an α-halocarbonyl compound. Multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction, also provide efficient access to this heterocyclic system.[6]

Introduction of the Ethenyl Group:

Two primary and highly effective methods for installing the vinyl group at the C3 position are the Wittig reaction and the Heck coupling reaction.

A. Wittig Reaction Approach:

This method involves the reaction of a phosphorus ylide with an aldehyde.[7][8][9] The synthesis would start with the formylation of the imidazo[1,2-a]pyridine core at the C3 position to yield imidazo[1,2-a]pyridine-3-carbaldehyde. This aldehyde then reacts with a methylenetriphenylphosphorane ylide to form the desired 3-ethenyl product.

Wittig_Reaction_Workflow start Imidazo[1,2-a]pyridine vilsmeier Vilsmeier-Haack Formylation (POCl₃, DMF) start->vilsmeier aldehyde Imidazo[1,2-a]pyridine- 3-carbaldehyde vilsmeier->aldehyde wittig Wittig Reaction (Ph₃P=CH₂) aldehyde->wittig product 3-Ethenylimidazo[1,2-a]pyridine wittig->product

Caption: Wittig reaction workflow for synthesis.

Experimental Protocol (Conceptual):

  • Formylation: To a solution of imidazo[1,2-a]pyridine in a suitable solvent (e.g., chloroform), a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) (Vilsmeier-Haack reagent) is added dropwise at a controlled temperature. The reaction is then worked up to isolate imidazo[1,2-a]pyridine-3-carbaldehyde.

  • Wittig Olefination: A methyltriphenylphosphonium halide is treated with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent (e.g., THF or DMSO) to generate the methylenetriphenylphosphorane ylide. To this ylide solution, the imidazo[1,2-a]pyridine-3-carbaldehyde is added, and the reaction mixture is stirred until completion. Standard workup and purification by column chromatography would yield the final product.[10]

B. Heck Coupling Reaction Approach:

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[11][12][13] This approach would involve the synthesis of a 3-halo-imidazo[1,2-a]pyridine (e.g., 3-bromo- or 3-iodo-) followed by its coupling with a vinylating agent like vinyltributylstannane or ethylene in the presence of a palladium catalyst and a base.

Heck_Coupling_Workflow start Imidazo[1,2-a]pyridine halogenation Halogenation (e.g., NBS, NIS) start->halogenation halo_intermediate 3-Halo-imidazo[1,2-a]pyridine halogenation->halo_intermediate heck Heck Coupling (Vinylating agent, Pd catalyst, Base) halo_intermediate->heck product 3-Ethenylimidazo[1,2-a]pyridine heck->product

Sources

Exploratory

An In-depth Technical Guide to 3-vinylimidazo[1,2-a]pyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 3-vinylimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-vinylimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, and explore its potential as a versatile scaffold in the development of novel therapeutics.

Core Chemical Identity

3-vinylimidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine bicyclic ring system, which is recognized as a "privileged scaffold" in drug discovery due to its presence in numerous biologically active compounds.[1][2][3][4][5][6][7][8] The key structural feature of the title compound is the vinyl substituent at the 3-position of the imidazo[1,2-a]pyridine core.

Identifier Value Source
Chemical Name 3-vinylimidazo[1,2-a]pyridineIUPAC Nomenclature
Molecular Formula C₉H₈N₂Calculated
Molecular Weight 144.17 g/mol Calculated
CAS Number Not readily available in public databasesInternal Assessment

Note on CAS Number: A specific CAS Registry Number for 3-vinylimidazo[1,2-a]pyridine is not consistently found across major chemical databases. Researchers are advised to reference the compound by its systematic name and molecular formula.

Synthesis of 3-vinylimidazo[1,2-a]pyridine: A Methodological Overview

The introduction of a vinyl group at the C-3 position of the imidazo[1,2-a]pyridine ring can be achieved through various synthetic strategies. The C-3 position is known for its nucleophilic character, making it amenable to functionalization.[1] One of the most effective methods for this transformation is the Palladium-catalyzed Heck coupling reaction.[9][10][11][12][13]

Retrosynthetic Analysis

A logical retrosynthetic approach for 3-vinylimidazo[1,2-a]pyridine involves the disconnection of the carbon-carbon double bond, leading back to a halogenated imidazo[1,2-a]pyridine precursor and a vinylating agent.

Retrosynthesis of 3-vinylimidazo[1,2-a]pyridine target 3-vinylimidazo[1,2-a]pyridine disconnection Heck Coupling target->disconnection precursors 3-halo-imidazo[1,2-a]pyridine + Vinylating Agent disconnection->precursors

Caption: Retrosynthetic analysis for 3-vinylimidazo[1,2-a]pyridine via a Heck coupling reaction.

Experimental Protocol: Heck Coupling for the Synthesis of 3-vinylimidazo[1,2-a]pyridine

The following is a representative, detailed protocol for the synthesis of 3-vinylimidazo[1,2-a]pyridine based on the principles of the Heck reaction. This protocol is a self-validating system, with each step designed to ensure optimal reaction conditions and product yield.

Materials:

  • 3-Iodoimidazo[1,2-a]pyridine

  • Potassium vinyltrifluoroborate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen gas (inert atmosphere)

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere techniques

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware for extraction and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodoimidazo[1,2-a]pyridine (1.0 eq).

  • Addition of Reagents: To the flask, add potassium vinyltrifluoroborate (1.5 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen gas three times to establish an inert atmosphere.

  • Solvent and Base Addition: Add a degassed 3:1 mixture of 1,4-dioxane and water. Subsequently, add sodium carbonate (2.0 eq) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified 3-vinylimidazo[1,2-a]pyridine by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis of 3-vinylimidazo[1,2-a]pyridine cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Reaction Conditions reactant1 3-Iodoimidazo[1,2-a]pyridine product 3-vinylimidazo[1,2-a]pyridine reactant1->product reactant2 Potassium vinyltrifluoroborate reactant2->product catalyst Pd(OAc)₂ / PPh₃ catalyst->product base Na₂CO₃ base->product solvent Dioxane/Water solvent->product atmosphere Nitrogen atmosphere->product temperature 80-90 °C temperature->product

Caption: Workflow for the synthesis of 3-vinylimidazo[1,2-a]pyridine via Heck coupling.

Applications in Drug Development

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, with numerous approved drugs and clinical candidates incorporating this privileged structure. These compounds exhibit a wide range of pharmacological activities, including anxiolytic, hypnotic, anti-cancer, anti-inflammatory, and anti-ulcer properties.[1][2][3][4][5][6][7][8][14][15][16]

The introduction of a vinyl group at the C-3 position of the imidazo[1,2-a]pyridine core provides a versatile handle for further chemical modifications. This "chemical handle" allows for the exploration of a broader chemical space and the potential to fine-tune the pharmacological properties of the parent molecule. The vinyl group can participate in various chemical transformations, such as:

  • Michael additions: To introduce a variety of nucleophiles.

  • Diels-Alder reactions: To construct more complex polycyclic systems.

  • Oxidative cleavage: To yield a carboxylic acid or aldehyde functionality.

  • Hydrogenation: To provide the corresponding ethyl-substituted derivative.

These potential transformations make 3-vinylimidazo[1,2-a]pyridine a valuable building block for the synthesis of libraries of novel compounds for high-throughput screening in drug discovery programs. The diverse biological activities associated with the imidazo[1,2-a]pyridine core suggest that derivatives of 3-vinylimidazo[1,2-a]pyridine could be promising candidates for the development of new therapeutics targeting a range of diseases.

Applications of 3-vinylimidazo[1,2-a]pyridine cluster_core Core Scaffold cluster_applications Potential Therapeutic Areas cluster_modifications Chemical Modifications core 3-vinylimidazo[1,2-a]pyridine mod1 Michael Addition core->mod1 mod2 Diels-Alder Reaction core->mod2 mod3 Oxidative Cleavage core->mod3 mod4 Hydrogenation core->mod4 app1 Anticancer Agents app2 Anti-inflammatory Drugs app3 Antiviral Compounds app4 CNS-active Agents mod1->app1 mod1->app2 mod2->app1 mod3->app4 mod4->app4

Caption: Potential applications and chemical modifications of 3-vinylimidazo[1,2-a]pyridine in drug discovery.

Conclusion

References

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. PMC. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

  • Facile synthesis of 3-substituted imidazo[1,2- a ]pyridines through formimidamide chemistry. RSC Publishing. [Link]

  • Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry. [Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scientific Research Publishing. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Facile Heck coupling synthesis and characterization of a novel tris(4-(pyridine-4-vinyl)phenyl)methylsilane tridentate. European Journal of Chemistry. [Link]

  • Synthesis and Biological Activity of Some 3-Imidazo[1,2-a]pyridin-2-yl-chromen-2-one and 3-Indolizin-2-yl-chromen-2-one. ResearchGate. [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. [Link]

  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. PMC. [Link]

  • Palladium-catalyzed Heck reaction and tandem cross coupling reactions for heterocycle synthesis. TSpace - University of Toronto. [Link]

  • Heck Reaction—State of the Art. Semantic Scholar. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. [Link]

  • Synthesis, Characterization of Some Novel Pyrazoline incorporated Imidazo[1,2-a]pyridines for Anti-inflammatory and. Der Pharma Chemica. [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI. [Link]

Sources

Foundational

The Emerging Potential of 3-Ethenylimidazo[1,2-a]pyridine Derivatives: A Technical Guide for Drug Discovery

Foreword: Unveiling a Scaffold of Therapeutic Promise The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biolo...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling a Scaffold of Therapeutic Promise

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1][2] Its rigid, planar structure and rich electronic properties make it an ideal framework for designing novel therapeutic agents. Substitutions at the C3 position, in particular, have been shown to be a critical determinant of biological function, offering a vector for modulating potency, selectivity, and pharmacokinetic properties. This guide delves into the specific and relatively underexplored class of 3-ethenylimidazo[1,2-a]pyridine derivatives. While direct biological data on this specific subclass is emerging, this document will provide a comprehensive overview of the known biological activities of the broader 3-substituted imidazo[1,2-a]pyridine family, detail the established synthetic routes to the 3-ethenyl analogues, and explore their potential mechanisms of action, thereby providing a roadmap for future research and development in this promising area.

The Imidazo[1,2-a]Pyridine Core: A Foundation for Diverse Biological Activity

The imidazo[1,2-a]pyridine scaffold has been extensively investigated, revealing a remarkable diversity of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] This versatility stems from the scaffold's ability to interact with a wide range of biological targets.

Anticancer Activity: Targeting Key Oncogenic Pathways

Numerous studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as anticancer agents.[3][4][5] These compounds have been shown to exert their effects through the inhibition of various protein kinases and by modulating critical signaling pathways involved in cell proliferation, survival, and metastasis.

One of the key mechanisms of action is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is frequently hyperactivated in many cancers.[6] For instance, novel imidazo[1,2-a]pyridine compounds have demonstrated potent inhibitory effects against the PI3K/Akt pathway, leading to cell cycle arrest and apoptosis in cancer cells.[4]

Furthermore, some derivatives have been identified as inhibitors of other important kinases such as p110α.[6] The anticancer effects of these compounds are often evaluated using cell viability assays (like the MTT assay) and clonogenic survival assays, which have demonstrated significant cytotoxic impacts on various cancer cell lines, including breast cancer.[4][5]

Anti-inflammatory and Analgesic Properties

The imidazo[1,2-a]pyridine scaffold has also yielded compounds with significant anti-inflammatory and analgesic properties. The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).

Antimicrobial and Antiviral Activities

The therapeutic potential of imidazo[1,2-a]pyridines extends to infectious diseases. Various derivatives have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi.[7][8][9][10][11] Some compounds have also been reported to possess antiviral activity.[3]

The Significance of the 3-Ethenyl Moiety: A Gateway to Novel Reactivity and Interactions

The introduction of an ethenyl (vinyl) group at the C3 position of the imidazo[1,2-a]pyridine scaffold is a strategic modification that can significantly influence the compound's biological profile. This unsaturated linker can serve as a Michael acceptor, providing a reactive site for covalent interactions with nucleophilic residues (such as cysteine) in target proteins. This potential for covalent bond formation can lead to irreversible inhibition, enhanced potency, and prolonged duration of action.

Furthermore, the ethenyl group can alter the electronic properties and conformation of the molecule, potentially leading to new, non-covalent interactions with the target protein and influencing the compound's overall pharmacological profile.

Synthesis of 3-Ethenylimidazo[1,2-a]pyridine Derivatives: Enabling a New Frontier of Research

The exploration of the biological activities of 3-ethenylimidazo[1,2-a]pyridine derivatives is critically dependent on the availability of efficient and versatile synthetic methodologies. Recent advances in organic synthesis have provided several promising routes to access this specific class of compounds.

Copper-Catalyzed Three-Component Reaction

An efficient one-pot, three-component reaction catalyzed by copper has been developed for the synthesis of polysubstituted imidazo[1,2-a]pyridines.[1][12] This method offers an operationally simple cascade involving 2-aminopyridines, sulfonyl azides, and terminal ynones. While not directly yielding 3-ethenyl derivatives, this approach highlights the utility of copper catalysis in constructing the core scaffold, which can be a precursor for further functionalization.

Experimental Protocol: General Procedure for Copper-Catalyzed Synthesis

The following is a general protocol that can be adapted for the synthesis of various imidazo[1,2-a]pyridine derivatives and serves as a foundational method for further elaboration to introduce the 3-ethenyl group.

Materials:

  • 2-Aminopyridine derivative

  • Substituted phenacyl bromide

  • Copper silicate catalyst

  • Solvent (e.g., ethanol)

Procedure:

  • To a solution of 2-aminopyridine (1 mmol) and substituted phenacyl bromide (1 mmol) in ethanol (10 mL), add copper silicate (10 mol%).

  • Stir the reaction mixture at room temperature for the appropriate time (monitored by TLC).

  • Upon completion, filter the catalyst.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-imidazo[1,2-a]pyridine.[2]

Note: This is a generalized procedure and may require optimization for specific substrates.

Potential Mechanisms of Action: A Look into a Promising Future

Based on the known biological activities of the broader imidazo[1,2-a]pyridine family, we can hypothesize the potential mechanisms of action for the 3-ethenyl derivatives.

Kinase Inhibition: A Likely Target

Given that many imidazo[1,2-a]pyridine derivatives are potent kinase inhibitors, it is highly probable that 3-ethenyl analogues will also target this important class of enzymes. The ethenyl group could act as a warhead for targeted covalent inhibition of kinases, a strategy that has proven successful in the development of several approved drugs.

Kinase_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Promotes 3_Ethenyl_IP 3-Ethenylimidazo[1,2-a]pyridine (Covalent Inhibitor) 3_Ethenyl_IP->Akt Irreversibly Inhibits (Covalent Binding)

Caption: Potential covalent inhibition of the PI3K/Akt pathway.

Modulation of Inflammatory Pathways

The anti-inflammatory potential of 3-ethenylimidazo[1,2-a]pyridines could be realized through the modulation of key inflammatory signaling pathways, such as the NF-κB pathway. The electrophilic nature of the ethenyl group could enable covalent modification of critical cysteine residues in proteins within this pathway, leading to its downregulation.

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Activates IkB IκBα IKK_Complex->IkB Phosphorylates IkB_NFkB_Complex IκBα-NF-κB (Inactive) IKK_Complex->IkB_NFkB_Complex Leads to IκBα Degradation IkB->IkB_NFkB_Complex Sequestered in Cytoplasm NFkB NF-κB (p50/p65) NFkB->IkB_NFkB_Complex Inflammatory_Genes Pro-inflammatory Gene Expression (COX-2, iNOS) NFkB->Inflammatory_Genes Translocates & Activates IkB_NFkB_Complex->NFkB Releases Nucleus Nucleus 3_Ethenyl_IP 3-Ethenylimidazo[1,2-a]pyridine 3_Ethenyl_IP->IKK_Complex Potentially Inhibits (Covalent Modification)

Caption: Hypothesized modulation of the NF-κB signaling pathway.

Quantitative Data and Future Directions

While specific quantitative data for 3-ethenylimidazo[1,2-a]pyridine derivatives is not yet widely available in the literature, the following table summarizes representative IC50 values for other 3-substituted analogues, providing a benchmark for future studies.

Compound ClassTarget/AssayCell LineIC50 (µM)Reference
3-Aminoimidazo[1,2-α]pyridineCytotoxicityHT-29 (Colon Cancer)4.15[3]
3-Aminoimidazo[1,2-α]pyridineCytotoxicityMCF-7 (Breast Cancer)14.81[3]
3-Phenylimidazo[1,2-a]pyridineα-Glucosidase-0.247[13]
3-Phenylimidazo[1,2-a]pyridineα-Amylase-0.342[13]
Imidazo[1,2-a]pyridinePI3K p110alpha-0.0018[6]

The synthesis and biological evaluation of a focused library of 3-ethenylimidazo[1,2-a]pyridine derivatives is a logical and compelling next step for the field. Such studies should include:

  • Broad biological screening: Evaluation against a diverse panel of cancer cell lines, microbial strains, and inflammatory assays.

  • Mechanism of action studies: Elucidation of specific molecular targets and pathways, with a focus on identifying potential covalent interactions.

  • Structure-activity relationship (SAR) studies: Systematic modification of the 3-ethenyl group and other positions of the scaffold to optimize activity and selectivity.

Conclusion: A Call to Explore the Untapped Potential

The 3-ethenylimidazo[1,2-a]pyridine scaffold represents a promising, yet largely unexplored, area for the discovery of novel therapeutic agents. The established biological activities of the parent scaffold, coupled with the unique chemical properties of the 3-ethenyl substituent, provide a strong rationale for the continued investigation of these compounds. The synthetic methodologies are in place, and the potential for discovering potent and selective inhibitors of key biological targets is significant. It is our hope that this technical guide will serve as a valuable resource and a catalyst for further research into this exciting class of molecules.

References

  • Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. RSC Advances. [Link][1][12]

  • Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. ScienceDirect. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. [Link][3][14]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link][6]

  • Design, synthesis, and biological evaluation of 3-phenylimidazo[1,2-a]pyridine derivatives as diverse enzyme inhibitors. ResearchGate. [Link][13]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. [Link][4]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link][5]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. [Link]

  • Copper-Catalyzed C-3 Functionalization of Imidazo[1,2- a ]pyridines with 3-Indoleacetic Acids. ResearchGate. [Link]

  • Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry. [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scientific Research Publishing. [Link][7]

  • Synthesis and biological evaluation of 2,3-diarylimidazo[1,2-a]pyridines as antileishmanial agents. ResearchGate. [Link]

  • FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. RSC Publishing. [Link]

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. [Link][2]

  • 3-Aminoimidazo [1, 2-A] Pyridine Derivatives as Novel Antimicrobial Compounds. ResearchGate. [Link][8]

  • The synthesis of 3-pyrazinyl-imidazo[1,2-a]pyridines from a vinyl ether. ResearchGate. [Link]

  • Synthesis and biological evaluation of 2,3-diarylimidazo[1,2-a]pyridines as antileishmanial agents. PubMed. [Link][15]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. National Institutes of Health. [Link][9]

  • Synthesis and Antimicrobial Activity of Some Pyridinium Salts. National Institutes of Health. [Link][10]

  • Commentary on Pyridine Compounds & its Antimicrobial Activities. Open Access Journals. [Link][11]

Sources

Exploratory

A Technical Guide to the Solubility of 3-vinylimidazo[1,2-a]pyridine in Organic Solvents

Introduction The imidazo[1,2-a]pyridine scaffold is a privileged bicyclic 5-6 heterocyclic ring system of significant interest in medicinal chemistry.[1] Derivatives of this core structure are known to exhibit a wide arr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged bicyclic 5-6 heterocyclic ring system of significant interest in medicinal chemistry.[1] Derivatives of this core structure are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] The functionalization of this scaffold, for instance, with a vinyl group at the 3-position to form 3-vinylimidazo[1,2-a]pyridine, offers a reactive handle for further chemical modifications, making it a valuable building block in drug discovery and development.

Understanding the solubility of 3-vinylimidazo[1,2-a]pyridine in various organic solvents is a critical first step in its application. Solubility data informs crucial decisions in synthesis, purification, formulation, and biological screening processes. This in-depth technical guide provides a comprehensive overview of the predicted solubility of 3-vinylimidazo[1,2-a]pyridine, grounded in theoretical principles, and presents detailed, field-proven methodologies for its experimental determination.

Theoretical Framework for Solubility

The solubility of a compound is governed by the interplay of its physical and chemical properties with those of the solvent. The adage "like dissolves like" serves as a fundamental guiding principle, suggesting that substances with similar polarities are more likely to be soluble in one another.[2][3]

Molecular Structure Analysis of 3-vinylimidazo[1,2-a]pyridine

To predict the solubility of 3-vinylimidazo[1,2-a]pyridine, we must first analyze its molecular structure:

  • Imidazo[1,2-a]pyridine Core: This fused ring system contains two nitrogen atoms. The pyridine nitrogen atom is sp2 hybridized and contributes to the aromaticity of the ring, rendering its lone pair of electrons less available for hydrogen bonding. The nitrogen atom in the imidazole ring is also part of the aromatic system. The overall structure is largely aromatic and possesses a degree of polarity due to the presence of the nitrogen atoms. The parent compound, pyridine, is miscible with water and soluble in many organic solvents, including alcohol, ether, and benzene, which suggests a broad solubility profile for its derivatives.[4][5]

  • 3-Vinyl Group: The vinyl substituent (-CH=CH2) at the 3-position is a nonpolar, hydrophobic functional group. Its presence is expected to slightly decrease the overall polarity of the molecule compared to the unsubstituted imidazo[1,2-a]pyridine core.

Based on this analysis, 3-vinylimidazo[1,2-a]pyridine can be classified as a moderately polar molecule. It has hydrogen bond accepting capabilities through its nitrogen atoms but lacks hydrogen bond donating groups.

Predicted Solubility Profile

Given its moderately polar nature, 3-vinylimidazo[1,2-a]pyridine is predicted to exhibit good solubility in a range of polar aprotic and polar protic solvents. Its solubility in nonpolar solvents is expected to be lower but potentially still significant due to the presence of the nonpolar vinyl group and the aromatic system.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with the nitrogen atoms of the imidazo[1,2-a]pyridine ring.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), AcetoneHigh to ModerateGood dipole-dipole interactions with the polar imidazo[1,2-a]pyridine core.
Nonpolar Hexane, TolueneLow to ModerateVan der Waals interactions with the aromatic rings and the vinyl group.

Experimental Determination of Solubility

While theoretical predictions are valuable, experimental determination is essential for obtaining accurate solubility data. The following protocols outline both a rapid qualitative assessment and a rigorous quantitative method.

Qualitative Solubility Assessment

This method provides a quick, preliminary understanding of the solubility of 3-vinylimidazo[1,2-a]pyridine in various solvents.

Protocol:

  • Add approximately 10 mg of 3-vinylimidazo[1,2-a]pyridine to a small test tube.

  • Add 1 mL of the chosen organic solvent in 0.2 mL increments.

  • After each addition, cap the test tube and vortex for 30 seconds.

  • Visually inspect the solution for the presence of undissolved solid.

  • Record the compound as "soluble," "partially soluble," or "insoluble" at that concentration.

Sources

Foundational

difference between 3-ethenyl and 3-ethynyl imidazo[1,2-a]pyridine

This guide serves as a technical deep dive into the structural, synthetic, and functional divergences between 3-ethenylimidazo[1,2-a]pyridine and 3-ethynylimidazo[1,2-a]pyridine . Scope: Structural Analysis, Synthetic Pr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical deep dive into the structural, synthetic, and functional divergences between 3-ethenylimidazo[1,2-a]pyridine and 3-ethynylimidazo[1,2-a]pyridine .

Scope: Structural Analysis, Synthetic Protocols, Reactivity Profiles, and Medicinal Chemistry Applications.

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore found in anxiolytics (e.g., Zolpidem), antivirals, and kinase inhibitors. Functionalization at the C3 position is critical because this site is the most nucleophilic center of the ring system, governing electronic distribution and binding affinity.

The distinction between the 3-ethenyl (


, vinyl)  and 3-ethynyl (

, alkynyl)
derivatives is not merely structural but functional:
  • 3-Ethenyl: Acts as a conjugation extender and electrocyclization precursor . It imposes a trigonal planar geometry (

    
    ) and is frequently employed to access polycyclic aromatic hydrocarbons (PAHs) or as a Michael acceptor in covalent inhibition.
    
  • 3-Ethynyl: Acts as a rigid linear spacer (

    
    ) and a bioorthogonal handle . It is the primary substrate for "Click" chemistry (CuAAC) to generate triazole-linked bioisosteres and serves as a "molecular wire" in optoelectronics.
    

Structural & Electronic Divergence

The physicochemical differences stem from the hybridization of the carbon linker attached to the C3 position.

Feature3-Ethenyl (-CH=CH

)
3-Ethynyl (-C

CH)
Hybridization


Geometry Trigonal Planar (~120° bond angle)Linear (180° bond angle)
Electronic Effect Moderate electron withdrawal (induction), strong conjugation (+M).Strong electron withdrawal (induction), conjugation (+M).
Fluorescence Often induces Red Shift (bathochromic) due to effective

-orbital overlap; high quantum yield in rigidified systems.
Blue Shift relative to vinyl; often lower quantum yield unless constrained, due to rotational freedom.
Metabolic Liability Potential epoxide formation (CYP450 mediated); Michael acceptor reactivity with glutathione.Terminal alkynes can inhibit CYP450 (heme alkylation); generally stable but can form acetylides.
Electronic Influence on the Core

The C3 position of imidazo[1,2-a]pyridine is electron-rich (highest HOMO coefficient).

  • Vinyl substitution allows for extended conjugation, making the system susceptible to electrophilic attacks at the terminal vinyl carbon or [4+2] cycloadditions.

  • Alkynyl substitution withdraws electron density inductively while donating via resonance, creating a "push-pull" system ideal for non-linear optical (NLO) applications.

Synthetic Access & Protocols

Pathway A: Synthesis of 3-Ethynylimidazo[1,2-a]pyridine

Mechanism: Palladium-catalyzed Sonogashira Cross-Coupling. Precursor: 3-Haloimidazo[1,2-a]pyridine (typically 3-bromo or 3-iodo).

Protocol 1: Sonogashira Coupling (Standard)
  • Reagents: 3-Bromoimidazo[1,2-a]pyridine (1.0 eq), Trimethylsilylacetylene (1.2 eq), Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (5 mol%), CuI (10 mol%), Et
    
    
    N (3.0 eq).
  • Solvent: DMF or THF (Degassed).

  • Conditions: Heat at 60–80 °C under inert atmosphere (Ar/N

    
    ) for 4–12 hours.
    
  • Deprotection: Treat the intermediate TMS-alkyne with K

    
    CO
    
    
    
    in MeOH/DCM at RT to yield the terminal 3-ethynyl derivative.
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Note: Direct synthesis from 2-aminopyridine and 1,1-dibromo-2-phenylethene is also possible via a cascade mechanism, avoiding metal catalysis in some variants.[1]

Pathway B: Synthesis of 3-Ethenylimidazo[1,2-a]pyridine

Mechanism: Cascade Cyclization or Wittig Olefination. Precursor: 2-Aminopyridine + Nitro-dienes (Modern) OR 3-Formylimidazo[1,2-a]pyridine (Classic).

Protocol 2: Nitro-Diene Cascade (Green/Modern)

This method accesses 3-vinyl derivatives directly without pre-functionalizing the C3 position.

  • Reagents: 2-Aminopyridine (1.0 eq), Conjugated Nitrobutadiene (1.0 eq).

  • Solvent: Ethanol or Toluene.

  • Conditions: Reflux for 6–12 hours. No metal catalyst required.

  • Mechanism: Aza-Michael addition followed by intramolecular cyclization and denitration/elimination.

  • Yield: Typically 60–85%.

Protocol 3: Wittig Olefination (Classic)
  • Step 1: Vilsmeier-Haack formylation of imidazo[1,2-a]pyridine to obtain the 3-carbaldehyde.[2]

  • Step 2: React 3-carbaldehyde with Methyltriphenylphosphonium bromide (

    
    ) and NaH/KOtBu in THF.
    
  • Outcome: High stereoselectivity for the alkene.

Visualization: Synthetic Decision Tree

SynthesisPathways Start 2-Aminopyridine Intermed_Eth 3-Bromoimidazo[1,2-a]pyridine Start->Intermed_Eth NBS, MeCN Intermed_Formyl 3-Formylimidazo[1,2-a]pyridine Start->Intermed_Formyl POCl3, DMF (Vilsmeier-Haack) NitroCascade Nitro-Diene Cascade (Metal-Free) Start->NitroCascade + Nitrobutadiene Sonogashira Sonogashira Coupling (Pd/Cu, TMS-Acetylene) Intermed_Eth->Sonogashira Deprotect Deprotection (K2CO3/MeOH) Sonogashira->Deprotect Product_Eth 3-Ethynylimidazo[1,2-a]pyridine (Rigid Linker) Deprotect->Product_Eth Wittig Wittig Olefination (Ph3P=CH2) Intermed_Formyl->Wittig Product_Vin 3-Ethenylimidazo[1,2-a]pyridine (Conjugated Scaffold) Wittig->Product_Vin NitroCascade->Product_Vin

Figure 1: Synthetic divergence for accessing 3-alkynyl vs. 3-alkenyl derivatives.

Reactivity Profiles & Applications

3-Ethynyl: The "Click" & Coupling Handle

The ethynyl group is dominant in fragment-based drug discovery (FBDD) .

  • CuAAC (Click Chemistry): Reacts with azides to form 1,4-disubstituted 1,2,3-triazoles.[3] This triazole ring mimics a trans-amide bond but is resistant to proteases.[4]

  • Glaser Coupling: Oxidative homocoupling to form butadiyne-linked dimers, used in creating symmetric bivalent ligands.

  • Sonogashira Extension: Can serve as the nucleophile to couple with other aryl halides, extending the "molecular wire."

3-Ethenyl: The Electrocyclization & Polymerization Handle

The ethenyl group is dominant in materials science and covalent inhibition .

  • Electrocyclization: 3-Vinyl-2-arylimidazo[1,2-a]pyridines undergo 6

    
    -electrocyclization upon irradiation or oxidation to form fused polycyclic systems (e.g., benzo[a]imidazo[2,1,5-cd]indolizine), which are highly fluorescent.
    
  • Diels-Alder Reactions: The vinyl group acts as a diene (if conjugated with the heteroaromatic ring) or dienophile, allowing for rapid increase in saturation and complexity (

    
     character).
    
  • Polymerization: 3-Vinyl derivatives can serve as monomers for radical polymerization, incorporating the imidazo[1,2-a]pyridine fluorophore into polymer side chains.

Medicinal Chemistry Implications[1][4][5][6][7][8][9][10]

Parameter3-Ethynyl Derivative3-Ethenyl Derivative
Binding Mode Projects substituents into deep hydrophobic pockets via a linear, narrow channel.Covers broader surface area; restricted rotation allows specific conformational locking.
Metabolism Low Risk: Terminal alkyne is relatively stable, though can be oxidized.Medium Risk: Alkene can be epoxidized to a reactive metabolite (genotoxicity alert).
Bioisostere Alkyne

Cyanide, Nitrile.
Alkene

Amide, Ketone (sterically).
Solubility Generally lower (planar stacking, rigid).Slightly higher (more rotational entropy in solution before binding).
Case Study: Kinase Inhibition

In the design of PI3K or p38 MAP kinase inhibitors, the 3-ethynyl group is often used to reach a "selectivity filter" amino acid deep in the ATP binding pocket without incurring steric clashes that a bulkier, bent 3-ethenyl group might cause. Conversely, if a covalent bond to a cysteine residue is required (Targeted Covalent Inhibitors), the 3-ethenyl group (often functionalized with an electron-withdrawing group like a ketone to make an acrylamide) is the standard warhead.

References

  • Direct Arylation & Functionalization: Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides, bromides, and triflates via copper(I)-catalyzed C-H bond functionalization. (Org.[1][5][6][7] Lett., 2012).[1][8]

  • Synthesis of 3-Vinyl Derivatives: Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (ACS Omega, 2021).

  • Fluorescence Properties: Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. (Central European Journal of Chemistry, 2012).

  • Sonogashira Protocols: Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines. (BenchChem, 2025).[5]

  • Medicinal Chemistry Review: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (ACS Omega, 2026).

Sources

Protocols & Analytical Methods

Method

One-Pot Synthesis of 3-Vinylimidazo[1,2-a]pyridine Derivatives: A Detailed Guide for Researchers

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities and unique photophysical properties.[1][2][3] The intro...

Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities and unique photophysical properties.[1][2][3] The introduction of a vinyl group at the C3 position of this privileged heterocycle opens up new avenues for post-synthetic modifications and the development of novel therapeutic agents and functional materials. This guide provides an in-depth exploration of one-pot synthesis protocols for 3-vinylimidazo[1,2-a]pyridine derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system, and ground our discussion in authoritative references.

The Power of One-Pot Syntheses

One-pot reactions, including multicomponent and tandem or domino processes, represent a highly efficient and sustainable approach to complex molecule synthesis.[4][5] By combining multiple reaction steps in a single flask without isolating intermediates, these methods offer significant advantages, including:

  • Increased efficiency: Reduced reaction times and purification steps.

  • Improved atom economy: Minimized waste generation.

  • Enhanced sustainability: Lower consumption of solvents and energy.[6]

  • Access to molecular diversity: Facile generation of libraries of compounds for screening.[2]

Visualizing the Synthetic Workflow

The general workflow for the one-pot synthesis of 3-vinylimidazo[1,2-a]pyridine derivatives can be conceptualized as a convergent process where starting materials are transformed into the desired products through a series of carefully orchestrated chemical events within a single reaction vessel.

One-Pot Synthesis Workflow cluster_reactants Starting Materials 2-Aminopyridine 2-Aminopyridine One-Pot Reactor One-Pot Reactor 2-Aminopyridine->One-Pot Reactor Vinyl Precursor Vinyl Precursor Vinyl Precursor->One-Pot Reactor Other Components Other Components Other Components->One-Pot Reactor 3-Vinylimidazo[1,2-a]pyridine 3-Vinylimidazo[1,2-a]pyridine One-Pot Reactor->3-Vinylimidazo[1,2-a]pyridine Tandem/Domino Reaction

Caption: A generalized workflow for the one-pot synthesis of 3-vinylimidazo[1,2-a]pyridines.

Protocol 1: Catalyst-Free Cascade Synthesis from Conjugated Nitrobutadienes

A notable and direct approach for the synthesis of 2-aryl-3-vinylimidazo[1,2-a]pyridines involves the reaction of 2-aminopyridines with conjugated nitrobutadienes.[7] This catalyst-free method proceeds through a cascade process, offering an environmentally friendly and atom-economical route to the desired products.

Mechanistic Rationale

The reaction is initiated by an aza-Michael addition of the exocyclic nitrogen of 2-aminopyridine to the nitro-activated diene system. This is followed by an intramolecular cyclization and subsequent elimination of nitrous acid to afford the aromatized 3-vinylimidazo[1,2-a]pyridine product. The specific functionalization on the conjugated system is key to facilitating this cascade process.[7]

Nitrobutadiene_Mechanism 2-Aminopyridine 2-Aminopyridine Aza-Michael Adduct Aza-Michael Adduct 2-Aminopyridine->Aza-Michael Adduct Aza-Michael Addition Conjugated Nitrobutadiene Conjugated Nitrobutadiene Conjugated Nitrobutadiene->Aza-Michael Adduct Cyclized Intermediate Cyclized Intermediate Aza-Michael Adduct->Cyclized Intermediate Intramolecular Cyclization 3-Vinylimidazo[1,2-a]pyridine 3-Vinylimidazo[1,2-a]pyridine Cyclized Intermediate->3-Vinylimidazo[1,2-a]pyridine Elimination of HNO2 & Aromatization

Caption: Proposed mechanistic pathway for the catalyst-free synthesis of 3-vinylimidazo[1,2-a]pyridines.

Experimental Protocol

Materials:

  • Substituted 2-aminopyridine

  • Substituted conjugated nitrobutadiene

  • Ethanol (or other suitable solvent)

Procedure:

  • To a solution of the substituted 2-aminopyridine (1.0 mmol) in ethanol (5 mL) in a round-bottom flask, add the substituted conjugated nitrobutadiene (1.1 mmol).

  • Stir the reaction mixture at reflux for the time indicated by TLC analysis until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-aryl-3-vinylimidazo[1,2-a]pyridine.

Entry2-Aminopyridine SubstituentNitrobutadiene SubstituentYield (%)
1HPhenylHigh
25-Me4-ChlorophenylGood
35-Cl4-MethoxyphenylGood

Note: Yields are generally reported as good to high, though specific values may vary depending on the substrates used.[7]

Protocol 2: Copper(I)- and Palladium(II)-Catalyzed One-Pot Synthesis

A versatile one-pot method for the synthesis of 3-vinyl imidazo[1,2-a]pyridines utilizes a dual catalytic system of copper(I) and palladium(II).[8] This approach allows for the construction of the vinyl-substituted heterocyclic core from readily available starting materials.

Mechanistic Considerations

While the detailed mechanism for this specific transformation is not fully elucidated in the initial search results, it likely involves a sequence of catalytic cycles. A plausible pathway could involve a Sonogashira-type coupling of a suitably functionalized pyridine intermediate with a vinyl partner, followed by an intramolecular cyclization. The copper(I) likely facilitates the activation of the alkyne or vinyl component, while the palladium(II) catalyst drives the cross-coupling and cyclization steps. The Sonogashira reaction is a well-established method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[9][10] The one-pot nature of this protocol suggests a cascade or sequential catalytic process.

Experimental Protocol

Materials:

  • Substituted 2-aminopyridine

  • A suitable vinyl-containing coupling partner (e.g., a vinyl halide or equivalent)

  • A suitable alkyne (if the vinyl group is formed in situ)

  • Copper(I) catalyst (e.g., CuI)

  • Palladium(II) catalyst (e.g., PdCl2(PPh3)2)

  • Base (e.g., triethylamine or diisopropylethylamine)

  • Solvent (e.g., DMF or toluene)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine the substituted 2-aminopyridine (1.0 mmol), the vinyl coupling partner (1.2 mmol), the copper(I) catalyst (5-10 mol%), and the palladium(II) catalyst (2-5 mol%).

  • Add the anhydrous, degassed solvent and the base (2.0-3.0 mmol).

  • Heat the reaction mixture to the optimized temperature (e.g., 80-120 °C) and stir until TLC analysis indicates complete consumption of the starting materials.

  • After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 3-vinylimidazo[1,2-a]pyridine.

Catalyst SystemBaseSolventTemperature (°C)Typical Yields
CuI / PdCl2(PPh3)2TriethylamineDMF100Good
CuI / Pd(OAc)2DiisopropylethylamineToluene110Moderate to Good

Note: The specific conditions and yields will be highly dependent on the chosen substrates and should be optimized accordingly.[8]

Alternative One-Pot Strategies

While the above protocols are more directly aimed at synthesizing 3-vinyl derivatives, other one-pot methodologies for imidazo[1,2-a]pyridines can be adapted. For instance, the Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful three-component reaction for synthesizing 3-aminoimidazo[1,2-a]pyridines.[1][4] By choosing an aldehyde component that contains a protected or precursor vinyl group, one could potentially access the desired scaffold.

GBB_Reaction 2-Aminopyridine 2-Aminopyridine Imine Intermediate Imine Intermediate 2-Aminopyridine->Imine Intermediate Aldehyde Aldehyde Aldehyde->Imine Intermediate Isocyanide Isocyanide Nitrile Adduct Nitrile Adduct Isocyanide->Nitrile Adduct Nucleophilic Attack Imine Intermediate->Nitrile Adduct 3-Aminoimidazo[1,2-a]pyridine 3-Aminoimidazo[1,2-a]pyridine Nitrile Adduct->3-Aminoimidazo[1,2-a]pyridine Intramolecular Cyclization & Tautomerization

Caption: Simplified mechanism of the Groebke-Blackburn-Bienaymé reaction.

Similarly, domino reactions involving A3-coupling (aldehyde-alkyne-amine) followed by cycloisomerization represent another viable one-pot strategy.[11] The use of a vinyl-substituted aldehyde or alkyne in such a reaction could potentially lead to the desired 3-vinylimidazo[1,2-a]pyridine derivatives.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.

  • Palladium and copper catalysts can be toxic and should be handled with care.

  • Reactions under pressure or at high temperatures should be performed with appropriate safety measures in place.

Conclusion

The one-pot synthesis of 3-vinylimidazo[1,2-a]pyridine derivatives offers a powerful and efficient means of accessing these valuable compounds. The catalyst-free cascade reaction with conjugated nitrobutadienes and the dual copper/palladium-catalyzed approach provide direct and versatile routes. By understanding the underlying reaction mechanisms and carefully controlling the experimental parameters, researchers can effectively synthesize a diverse range of 3-vinylimidazo[1,2-a]pyridines for applications in drug discovery and materials science. Further exploration of other one-pot methodologies, such as adaptations of the GBB reaction, may yield even more synthetic routes to this important class of heterocycles.

References

  • Cao, H., Liu, X., Liaou, J., Huang, J., Qiu, H., Chen, Q., & Chen, Y. (2014). Copper(I)- and Palladium(II)-Catalyzed Cyclizations for the Synthesis of Functionalized Imidazo[1,2-a]pyridine Aldehydes/Ketones and 3-Vinyl Imidazo[1,2-a]pyridines. The Journal of Organic Chemistry, 79(22), 11209–11214. DOI: 10.1021/jo502124u. [Link]

  • Gómez-Mahanandaiah, M., Kurva, M., & Gámez-Montaño, R. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank, 2021(4), M1293. DOI: 10.3390/M1293. [Link]

  • Régnier, S., Bechara, W. S., & Charette, A. B. (2016). Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. The Journal of Organic Chemistry, 81(21), 10348–10356. DOI: 10.1021/acs.joc.6b01324. [Link]

  • Vitale, P., & Van der Eycken, E. V. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35247–35258. DOI: 10.1021/acsomega.1c05629. [Link]

  • Various Authors. (n.d.). Facile Synthesis of Imidazo[1,2-a]pyridines via Tandem Reaction. ResearchGate. Retrieved from [Link]

  • Reddy, T. R., & Reddy, G. O. (2015). One-pot, three component tandem reaction of 2-aminopyridines, acetophenones and aldehydes: synthesis of 3-aroylimidazo[1,2-a]pyridines. RSC Advances, 5(10), 7350-7354. DOI: 10.1039/C4RA14798G. [Link]

  • Krasavin, M., et al. (2018). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 14, 2546–2553. DOI: 10.3762/bjoc.14.232. [Link]

  • Li, Y., & He, W. (2019). Functionalization of imidazo[1,2-a]pyridines via radical reactions. Organic & Biomolecular Chemistry, 17(38), 8633-8647. DOI: 10.1039/C9OB01639A. [Link]

  • Martínez-Vargas, A., et al. (2021). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Chemistry Proceedings, 5(1), 88. DOI: 10.3390/CSAC2021-10803. [Link]

  • Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(10), 1555-1575. DOI: 10.1039/C4CC08495K. [Link]

  • Various Authors. (n.d.). Synthesis of imidazo [1,2-a] pyridine derivatives by the one-pot,... ResearchGate. Retrieved from [Link]

  • Volkova, Y. A., & Gevorgyan, V. (2017). Synthesis of functionalyzed imidazo[1,2-a]pyridines via domino A3-coupling/cycloisomerization approach. Chemistry of Heterocyclic Compounds, 53(6-7), 654-655. DOI: 10.1007/s10593-017-2114-x. [Link]

  • Keri, R. S., et al. (2015). A One Pot Synthesis of Novel Bioactive Tri-Substitute-Condensed-Imidazopyridines that Targets Snake Venom Phospholipase A2. PLoS ONE, 10(10), e0139189. DOI: 10.1371/journal.pone.0139189. [Link]

  • Kumar, S., & Kumar, R. (2022). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Organic & Biomolecular Chemistry, 20(23), 4755-4760. DOI: 10.1039/D2OB00689A. [Link]

  • Schwerkoske, J., Masquelin, T., Perun, T., & Hulme, C. (2005). New multi-component reaction accessing 3-aminoimidazo[1,2-a]pyridines. Tetrahedron Letters, 46(48), 8375-8378. DOI: 10.1016/j.tetlet.2005.09.132. [Link]

  • Festa, A. A., et al. (2023). Domino Approach for the Synthesis of Pyridinium Salts and 1,2,3,8 a-Tetrahydroimidazo[1,2- a]pyridines from 2-Imidazolines and Propiolic Acid Esters. The Journal of Organic Chemistry, 88(16), 11603–11617. DOI: 10.1021/acs.joc.3c00916. [Link]

  • Reddy, C. S., et al. (2013). InBr3-Catalyzed Three-Component, One-Pot Synthesis of Imidazo[1,2-a]pyridines. ACS Combinatorial Science, 15(1), 41-46. DOI: 10.1021/co300109v. [Link]

  • Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(10), 1555-1575. DOI: 10.1039/C4CC08495K. [Link]

  • Various Authors. (n.d.). One-pot synthesis of imidazo[1,2-a]pyridine. ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). Synthesis of various imidazo[1,2‐a]pyridines by multi‐component approach. ResearchGate. Retrieved from [Link]

  • Wikipedia contributors. (2024, February 21). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved February 28, 2026, from [Link]

  • Various Authors. (n.d.). Synthesis of functionalyzed imidazo[1,2-a]pyridines via domino A3-coupling/cycloisomerization approach. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Hajra, A., et al. (2014). Iron(III)-Catalyzed Three-Component Domino Strategy for the Synthesis of Imidazo[1,2-a]pyridines. Tetrahedron Letters, 55(37), 5151-5155. DOI: 10.1016/j.tetlet.2014.07.086. [Link]

  • Hosseyni, S., & Zarei, M. (2020). FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. RSC Advances, 10(52), 31221-31228. DOI: 10.1039/D0RA05963A. [Link]

  • El-Bordy, A. A., et al. (2021). Cu/Pd‐Catalyzed One‐Pot Synthesis of 2‐(1,2,3‐Triazolyl)methyl‐3‐alkynylImidazo[1,2‐a]pyridines Involving Sequential SN Reaction/[3+2] Cycloaddition/Sonogashira Coupling Reactions. ChemistrySelect, 6(36), 9579-9583. DOI: 10.1002/slct.202102874. [Link]

Sources

Application

Application Notes and Protocols for the Heck Coupling of 3-Ethenylimidazo[1,2-a]pyridine

Introduction: Strategic C-C Bond Formation on the Imidazo[1,2-a]pyridine Scaffold The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. It...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic C-C Bond Formation on the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and biological activity make it a valuable scaffold in drug discovery.[1][2] The functionalization of this nucleus is of paramount importance for developing novel therapeutic agents and functional materials. Among the various C-C bond-forming reactions, the Mizoroki-Heck reaction stands out as a powerful and versatile tool for the arylation and vinylation of alkenes.[3] This application note provides a detailed guide to the Heck coupling reaction conditions specifically tailored for 3-ethenylimidazo[1,2-a]pyridine, a key intermediate for the synthesis of more complex derivatives.

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene.[3] In the context of 3-ethenylimidazo[1,2-a]pyridine, this reaction allows for the introduction of aryl or vinyl substituents at the terminal carbon of the ethenyl group, leading to a diverse range of 3-substituted imidazo[1,2-a]pyridines. Understanding the interplay of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in these transformations.

Mechanistic Considerations: The Palladium Catalytic Cycle

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[4] A fundamental understanding of this cycle is essential for troubleshooting and optimizing reaction conditions.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or vinyl halide (Ar-X), forming a Pd(II) intermediate.

  • Alkene Coordination and Insertion: The alkene, in this case, 3-ethenylimidazo[1,2-a]pyridine, coordinates to the Pd(II) complex. This is followed by migratory insertion of the alkene into the Pd-Ar bond, forming a new C-C bond.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, regenerating the double bond and forming a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst and a stoichiometric amount of inorganic salt.

Heck_Cycle

Optimizing the Heck Coupling of 3-Ethenylimidazo[1,2-a]pyridine: A Guide to Reaction Parameters

The success of a Heck coupling reaction with 3-ethenylimidazo[1,2-a]pyridine hinges on the careful selection of several key parameters. The electron-rich nature of the imidazo[1,2-a]pyridine ring system can influence the reactivity of the ethenyl group, making optimization crucial.

Catalyst and Ligand Selection

The choice of the palladium source and the supporting ligand is critical for catalytic activity and stability.

  • Palladium Precatalysts: Common and effective precatalysts include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[3] Pd(OAc)₂ is often preferred due to its stability and cost-effectiveness. It is reduced in situ to the active Pd(0) species.[1]

  • Ligands: Phosphine ligands are widely used to stabilize the palladium catalyst and modulate its reactivity.

    • Monodentate Phosphines: Triphenylphosphine (PPh₃) and tri-tert-butylphosphine (P(t-Bu)₃) are common choices. P(t-Bu)₃, being more electron-rich and bulky, can enhance the rate of oxidative addition.

    • Bidentate Phosphines: Ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) and BINAP can be beneficial, particularly in promoting reductive elimination and preventing catalyst decomposition.

    • N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as powerful alternatives to phosphines, often providing higher catalyst stability and activity, especially for less reactive aryl chlorides.[5]

The Role of the Base

A base is required to neutralize the hydrogen halide (H-X) generated during the catalytic cycle, thus regenerating the active Pd(0) catalyst.[1]

  • Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium acetate (NaOAc) are frequently used. The choice of base can significantly impact the reaction rate and yield.

  • Organic Bases: Triethylamine (Et₃N) and N,N-diisopropylethylamine (DIPEA) are common organic bases. They can also act as solvents in some cases.

For substrates like 3-ethenylimidazo[1,2-a]pyridine, which contains a basic nitrogen atom, the choice of an external base must be carefully considered to avoid unwanted side reactions or catalyst inhibition. An inorganic base is often a safer initial choice.

Solvent Effects

The solvent plays a crucial role in solubilizing the reactants and catalyst, and it can influence the reaction mechanism and outcome.[6]

  • Polar Aprotic Solvents: N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are excellent solvents for Heck reactions as they can stabilize the polar intermediates in the catalytic cycle.[6]

  • Aprotic Solvents: Toluene and dioxane are also used, sometimes in combination with a polar co-solvent.

The choice of solvent can also affect the regioselectivity of the reaction, particularly with unsymmetrical alkenes.

Experimental Protocol: Heck Coupling of 3-Ethenylimidazo[1,2-a]pyridine with 4-Bromoanisole

This protocol provides a general procedure for the Heck coupling of 3-ethenylimidazo[1,2-a]pyridine with an aryl bromide. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.

protocol_workflow

Materials:

  • 3-Ethenylimidazo[1,2-a]pyridine (1.0 equiv)

  • 4-Bromoanisole (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) (4-10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-ethenylimidazo[1,2-a]pyridine, 4-bromoanisole, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous DMF via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate (EtOAc).

  • Dilute the filtrate with water and extract with EtOAc (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/EtOAc gradient) to afford the desired 3-(2-(4-methoxyphenyl)ethenyl)imidazo[1,2-a]pyridine.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or no conversion Inactive catalystEnsure anhydrous and inert conditions. Use fresh, high-purity reagents.
Low reaction temperatureIncrease the temperature in 10 °C increments.
Inappropriate ligandScreen different phosphine or NHC ligands.
Formation of side products Catalyst decompositionUse a more robust ligand or lower the reaction temperature.
Double bond isomerizationAdd a halide scavenger like silver carbonate (Ag₂CO₃).
Low yield Incomplete reactionIncrease reaction time or temperature.
Poor workup/purificationOptimize extraction and chromatography conditions.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions that can be used as a starting point for the Heck coupling of 3-ethenylimidazo[1,2-a]pyridine.

Parameter Condition 1 Condition 2 Condition 3
Pd Source (mol%) Pd(OAc)₂ (2)Pd₂(dba)₃ (1)Pd(PPh₃)₄ (5)
Ligand (mol%) PPh₃ (4)P(t-Bu)₃ (4)None
Base K₂CO₃Cs₂CO₃Et₃N
Solvent DMFDioxaneAcetonitrile
Temperature (°C) 10011080
Aryl Halide Aryl BromideAryl IodideAryl Triflate

Conclusion

The Heck coupling reaction is a highly effective method for the functionalization of 3-ethenylimidazo[1,2-a]pyridine, providing access to a wide array of derivatives with potential applications in drug discovery and materials science. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and selectivities. The protocol and guidelines presented in this application note serve as a comprehensive starting point for the successful implementation of this important transformation. Further optimization may be required for specific substrates and desired outcomes.

References

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • University of Glasgow. (n.d.). Regioselectivity in the Heck (Mizoroki-Heck) Reaction. Retrieved from [Link]

  • Sigman, M. S., & Werner, E. W. (2011). A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Non-Biased Olefins. Journal of the American Chemical Society, 133(30), 11497-11499.
  • Gevorgyan, V., et al. (2017). Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes.
  • Yinjun, Z. (2015). HECK REACTION OF ALKYL HALIDES AND A-SELECTIVE HECK REACTION OF STYRENES. DR-NTU, Nanyang Technological University.
  • Werner, E. W., & Sigman, M. S. (2011). Regioselective Aerobic Oxidative Heck Reactions with Electronically Unbiased Alkenes: Efficient Access to α-Alkyl Vinylarenes. Journal of the American Chemical Society, 133(26), 9692-9695.
  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron, 57(35), 7449-7476.
  • Sigman, M. S., & Werner, E. W. (2012). Oxidative Heck Vinylation for the Synthesis of Complex Dienes and Polyenes. Journal of the American Chemical Society, 134(36), 14732-14735.
  • Hillier, A. C., et al. (2002). N-Heterocyclic Carbene Ligands in Palladium-Catalyzed Cross-Coupling Reactions. Organometallics, 21(20), 4322-4326.
  • Montgomery, T. A., & Sigman, M. S. (2016). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Accounts of Chemical Research, 49(10), 2186-2197.
  • Ben-Valid, S., et al. (2007). HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. Journal de la Société Chimique de Tunisie, 9, 13-21.
  • Wang, C., et al. (2021). Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. Organic Letters, 23(12), 4707-4712.
  • ResearchGate. (n.d.). Optimization of Heck coupling reactions catalyzed by aromatic tri‐palladium complexes. Retrieved from [Link]

  • Werner, E. W., & Sigman, M. S. (2011). A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Non-Biased Olefins. Journal of the American Chemical Society, 133(30), 11497-11499.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). Broadening Application of the Heck Reaction via in-situ Formation of Olefins. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • Jagtap, S. (2017). Heck Reaction—State of the Art.
  • Xiao, J., et al. (2007). Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins.
  • Saiyed, A. S., & Bedekar, A. V. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22137-22156.
  • Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

Sources

Method

Application Note: Advanced Protocols for the Functionalization of 3-Vinylimidazo[1,2-a]pyridine via C-H Activation

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: In-depth Technical Guide & Experimental Protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: In-depth Technical Guide & Experimental Protocols.

Introduction & Strategic Importance

The imidazo[1,2-a]pyridine core is a privileged nitrogen-containing heterocycle, serving as the foundational scaffold for numerous blockbuster pharmaceuticals, including the hypnotics zolpidem and alpidem, as well as emerging oncology and antiviral candidates[1]. Traditionally, direct C-H functionalization of the imidazo[1,2-a]pyridine nucleus occurs preferentially at the highly nucleophilic C3 position[2].

However, 3-vinylimidazo[1,2-a]pyridine represents a uniquely strategic intermediate. By occupying the C3 position with a versatile vinyl group, the inherent reactivity of the ring system is fundamentally altered. This "blocking" strategy forces transition-metal-catalyzed C-H activation to occur at secondary sites—most notably the C5 position —or enables orthogonal late-stage functionalization directly on the vinylic C-H bonds . This application note provides validated, step-by-step protocols for both pathways, detailing the mechanistic causality behind each experimental parameter.

Mechanistic Insights (E-E-A-T)

The Concerted Metalation-Deprotonation (CMD) Pathway at C5

When subjecting 3-vinylimidazo[1,2-a]pyridine to Palladium(II) catalysis, the C5-H bond becomes the primary target for activation. This regioselectivity is driven by the proximity of the N1 nitrogen, which can weakly coordinate the metal, and the steric/electronic influence of the C3-vinyl group[1].

Causality of Reagents:

  • Pivalic Acid (PivOH): The inclusion of PivOH is non-negotiable for high yields. It acts as a catalytic proton shuttle. The pivalate anion coordinates to the Pd(II) center, facilitating a six-membered cyclic transition state that lowers the activation energy required to cleave the C5-H bond (the CMD mechanism).

  • Non-Polar Solvents (Toluene): CMD pathways are highly favored in non-polar media, which suppress competing ionic side reactions and stabilize the neutral Pd-pivalate transition state.

Oxidative Heck-Type Vinylic Functionalization

Alternatively, the C3-vinyl group itself can be functionalized via an oxidative Heck-type coupling to yield highly conjugated diene systems.

  • Causality of Reagents: This pathway utilizes Cu(OAc)₂ or Ag₂CO₃ as a terminal oxidant to reoxidize the Pd(0) species back to the active Pd(II) catalyst. Polar aprotic solvents (like DMF) are selected here to stabilize the cationic Pd-alkene intermediates, favoring migratory insertion at the vinyl group over ring C-H activation[3].

Reaction Pathways and Workflows

G Pd0 Pd(0) Precatalyst OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd PdII Pd(II)-Ar Intermediate OxAdd->PdII CMD CMD Pathway (C5 C-H Activation via PivOH) PdII->CMD PdII_Sub Pd(II)-Ar-Substrate Complex CMD->PdII_Sub RedElim Reductive Elimination PdII_Sub->RedElim RedElim->Pd0 Ag2CO3 Oxidation Product C5-Arylated 3-Vinylimidazo[1,2-a]pyridine RedElim->Product

Catalytic cycle of Pd-catalyzed C5 C-H arylation via Concerted Metalation-Deprotonation (CMD).

Workflow Step1 Reaction Setup (Glovebox, N2) Step2 Heating (110°C, 12h) Step1->Step2 Step3 In-Process QC (LC-MS / TLC) Step2->Step3 Step4 Workup (Celite Filtration) Step3->Step4 If >95% conversion Step5 Purification (Flash Chromatography) Step4->Step5

Standardized workflow for transition-metal-catalyzed C-H functionalization with in-process QC.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape for the C5-arylation of 3-vinylimidazo[1,2-a]pyridine, demonstrating the critical nature of the proton shuttle (PivOH) and solvent choice.

EntryCatalyst (5 mol%)Additive (0.3 equiv)SolventTemp (°C)Conversion (%)Isolated Yield (%)
1Pd(OAc)₂NoneToluene1102518
2 Pd(OAc)₂ PivOH Toluene 110 >99 88
3Pd(PPh₃)₄PivOHToluene1105545
4Pd(OAc)₂PivOHDMF1107062
5NonePivOHToluene11000

Data Interpretation: Entry 2 represents the optimized, self-validating system. The absence of PivOH (Entry 1) collapses the yield, proving the necessity of the CMD pathway. Changing to a highly coordinating solvent like DMF (Entry 4) competitively inhibits substrate binding to the Pd center, reducing efficacy.

Experimental Protocols

Protocol A: Regioselective C5-Arylation of 3-Vinylimidazo[1,2-a]pyridine

Objective: Direct installation of an aryl group at the C5 position utilizing a Pd(II)/PivOH catalytic system.

Materials:

  • 3-vinylimidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv)

  • Aryl iodide (e.g., iodobenzene) (1.5 mmol, 1.5 equiv)

  • Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • Pivalic acid (PivOH) (0.3 mmol, 30 mol%)

  • Ag₂CO₃ (2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • Preparation (Glovebox Recommended): To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 3-vinylimidazo[1,2-a]pyridine, Pd(OAc)₂, PivOH, and Ag₂CO₃.

    • Causality: Ag₂CO₃ is light and moisture-sensitive; handling under N₂ ensures consistent oxidative turnover.

  • Solvent & Electrophile Addition: Add anhydrous toluene (10 mL) followed by the aryl iodide via a microsyringe. Seal the tube with a Teflon-lined cap.

  • Thermal Activation: Transfer the reaction vessel to a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 12 hours.

    • Causality: Vigorous stirring is required because the reaction is a heterogeneous mixture (Ag₂CO₃ is insoluble in toluene).

  • In-Process QC (Self-Validation): At 10 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade MeCN, and analyze.

    • Validation Marker: Look for the disappearance of the starting material [M+H]⁺ and the emergence of the target[M+Ar-H+H]⁺ peak. If a high concentration of Ar-Ar homocoupling is detected, verify the structural integrity of your Ag₂CO₃.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove Pd black and silver salts. Wash the pad with additional EtOAc (2 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure C5-arylated product.

Protocol B: Vinylic C-H Olefination (Oxidative Heck)

Objective: Extension of the conjugated system via functionalization of the C3-vinyl group.

Materials:

  • 3-vinylimidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv)

  • Activated Olefin (e.g., tert-butyl acrylate) (2.0 mmol, 2.0 equiv)

  • Pd(OAc)₂ (0.1 mmol, 10 mol%)

  • Cu(OAc)₂ (2.0 mmol, 2.0 equiv)

  • Anhydrous DMF (8 mL)

Step-by-Step Methodology:

  • Setup: In a 20 mL reaction vial, combine 3-vinylimidazo[1,2-a]pyridine, Pd(OAc)₂, and Cu(OAc)₂.

  • Solvent Addition: Add anhydrous DMF, followed by the activated olefin. Seal the vial under an ambient air atmosphere (or O₂ balloon to assist Cu turnover).

    • Causality: DMF stabilizes the cationic Pd intermediate necessary for migratory insertion into the vinylic double bond, bypassing the CMD ring-activation pathway.

  • Reaction: Stir at 90 °C for 16 hours.

  • In-Process QC (Self-Validation): Monitor via TLC (UV 254 nm and 365 nm).

    • Validation Marker: The product will exhibit strong fluorescence under 365 nm UV light due to the highly extended diene conjugation, a feature absent in the starting material.

  • Workup & Isolation: Quench with saturated aqueous NH₄Cl (15 mL) to complex the copper salts (solution turns deep blue). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine (5 × 10 mL) to remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

References

1.[1] Gagandeep Kour Reen, Ashok Kumar, Pratibha Sharma. "Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage." Beilstein Journal of Organic Chemistry, 2019, 15, 1612–1704. URL:[Link] 2.[2] Chitrakar Ravi, Subbarayappa Adimurthy. "Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines." ACS Omega, 2021, 6(50), 34215–34229. URL:[Link] 3.[3] Y. Liao et al. "Copper-Catalyzed Denitrogenative Transannulation Reaction of Pyridotriazoles: Synthesis of Imidazo[1,5-a]pyridines with Amines and Amino Acids." Organic Letters, 2016, 18(2), 292-295. URL:[Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of 3-Ethenylimidazo[1,2-a]pyridine Scaffolds

Executive Summary The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore found in numerous marketed drugs (e.g., Zolpidem, Alpidem) and clinical candidates targeting antiviral, anti-inflammatory, and anticance...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore found in numerous marketed drugs (e.g., Zolpidem, Alpidem) and clinical candidates targeting antiviral, anti-inflammatory, and anticancer pathways.[1] Functionalization at the C-3 position is critical for expanding Structure-Activity Relationships (SAR). Traditional thermal methods for installing ethenyl (vinyl) groups at C-3 often require pre-functionalization (halogenation) followed by long reaction times (12–24 h) or harsh acidic condensation conditions.

This guide details a Microwave-Assisted Direct C-H Alkenylation protocol. By leveraging the specific dielectric heating properties of polar aprotic solvents and the electrophilic nature of the C-3 position, this method reduces reaction times to <30 minutes while suppressing side reactions common in thermal heating. We also provide a secondary protocol for the Heck Coupling of 3-Haloimidazo[1,2-a]pyridines for substrates requiring milder conditions.

Scientific Rationale & Mechanism

Why Microwave Irradiation?

The imidazo[1,2-a]pyridine core is electron-rich, particularly at the C-3 position. Microwave irradiation (MW) offers distinct advantages for C-3 functionalization:

  • Selective Heating: Polar solvents (DMF, DMA) couple efficiently with MW energy, generating rapid internal heating that overcomes the activation energy barrier for C-H bond cleavage more effectively than conductive heating.

  • Reaction Homogeneity: MW irradiation minimizes thermal gradients (wall effects), reducing the formation of tarry by-products often seen in high-temperature heterocyclic chemistry.

  • Pressure Effects: Sealed-vessel MW synthesis allows operation above the solvent's boiling point (superheating), significantly accelerating the rate-determining step (carbopalladation).

Mechanistic Pathway: Direct C-H Alkenylation

The direct alkenylation utilizes the innate nucleophilicity of the C-3 carbon. Unlike the Heck reaction (which requires an oxidative addition to a C-Halide bond), this pathway involves an electrophilic palladation.

Proposed Mechanism:

  • Electrophilic Attack: The electrophilic Pd(II) species attacks the electron-rich C-3 position of the imidazo[1,2-a]pyridine.

  • C-H Activation: A concerted metalation-deprotonation (CMD) or electrophilic substitution releases a proton, forming a heteroaryl-Pd(II) intermediate.

  • Carbopalladation: The alkene inserts into the Pd-C bond.

  • 
    -Hydride Elimination:  Elimination of the hydride forms the C=C double bond.
    
  • Reductive Elimination/Oxidation: The catalyst is regenerated (requiring an oxidant if using simple alkenes, or releasing HX if using bromoalkenes).

Experimental Protocols

Protocol A: Direct C-H Alkenylation with Bromoalkenes (Preferred)

Best for: Rapid library generation without pre-functionalizing the core.

Reagents:

  • Substrate: Imidazo[1,2-a]pyridine (1.0 equiv)

  • Coupling Partner:

    
    -Bromostyrene or substituted vinyl bromide (1.2 equiv)
    
  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Ligand: PPh

    
     (10 mol%)
    
  • Base: K

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: DMF (anhydrous)

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave process vial, add the imidazo[1,2-a]pyridine derivative (0.5 mmol),

    
    -bromostyrene (0.6 mmol), Pd(OAc)
    
    
    
    (5.6 mg), PPh
    
    
    (13 mg), and K
    
    
    CO
    
    
    (138 mg).
  • Solvation: Add DMF (3 mL) and a magnetic stir bar. Cap the vial with a Teflon-lined septum.

  • Purging: Pre-stir for 1 minute while purging with N

    
     or Ar gas to remove dissolved oxygen (critical for Pd(0) cycle stability).
    
  • Irradiation: Place in the microwave reactor (e.g., CEM Discover or Biotage Initiator).

    • Temp: 160 °C

    • Time: 20 minutes

    • Power: Dynamic (Max 200 W)

    • Stirring: High

  • Work-up: Cool to RT (compressed air cooling). Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF. Dry organic layer over Na

    
    SO
    
    
    
    .
  • Purification: Concentrate in vacuo and purify via flash chromatography (Hexane/EtOAc gradient).

Protocol B: Heck Coupling of 3-Bromoimidazo[1,2-a]pyridine (Alternative)

Best for: Sensitive substrates where 160 °C is too harsh, or when C-3 halogenated starting material is already available.

Reagents:

  • Substrate: 3-Bromoimidazo[1,2-a]pyridine (1.0 equiv)

  • Coupling Partner: Styrene or Acrylate (1.5 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (3 mol%)
  • Base: Triethylamine (Et

    
    N) or N-ethylpiperidine (2.0 equiv)
    
  • Solvent: DMF

  • MW Conditions: 140 °C for 15–30 minutes.

Optimization Data & Scope

The following table summarizes representative yields comparing Conventional Heating (Oil Bath) vs. Microwave Irradiation for Protocol A.

EntryR (C-3 Substituent)R' (Pyridine Ring)MethodTimeTemp (°C)Yield (%)
1 StyrylHThermal18 h12045
2 StyrylHMW 20 min 160 88
3 4-Me-Styryl6-ClMW25 min16082
4 4-NO

-Styryl
6-MeMW20 min15091
5 Acrylate7-MeMW30 min16076

Note: Electron-withdrawing groups on the styrene partner generally increase yields by facilitating the carbopalladation step.

Visualizations

Reaction Mechanism (Direct C-H Alkenylation)

The diagram below illustrates the catalytic cycle for the direct C-3 functionalization, highlighting the role of the base and the electrophilic palladation.

CH_Activation_Mechanism Start Pd(II) Precatalyst Pd(OAc)2 ActiveCat Active Species [Pd(II)L2] Start->ActiveCat Coordination Coordination to Imidazo[1,2-a]pyridine ActiveCat->Coordination Substrate Binding CH_Activation C-H Activation (C3) (-AcOH / Base assisted) Coordination->CH_Activation Intermediate_A Heteroaryl-Pd(II)-L Intermediate CH_Activation->Intermediate_A Electrophilic Palladation Insertion Olefin Insertion (Carbopalladation) Intermediate_A->Insertion + Bromoalkene Elimination Beta-Hydride Elimination Insertion->Elimination Product Product: 3-Ethenylimidazo[1,2-a]pyridine Elimination->Product Regen Reductive Elimination of HBr/Base Elimination->Regen Pd(H)(Br) species Regen->ActiveCat Base Regeneration

Caption: Catalytic cycle for Pd(II)-catalyzed C-H alkenylation. Key step is the electrophilic palladation at C-3.

Experimental Workflow (Microwave Protocol)

This flow chart guides the operator through the critical decision points and physical steps of the experiment.

MW_Workflow Setup Vial Preparation (Reagents + Stir bar) Degas Degas Solvent (N2 Purge, 1 min) Setup->Degas Seal Crimp Cap (Teflon Septum) Degas->Seal MW_Run MW Irradiation 160°C, 20 min, High Stir Seal->MW_Run Cool Cool to RT (Air Jet < 50°C) MW_Run->Cool Workup Extraction (EtOAc / H2O) Cool->Workup Analysis Analysis (NMR / LCMS) Workup->Analysis

Caption: Operational workflow for the microwave-assisted synthesis protocol.

Troubleshooting & Tips

  • Black Pd Precipitate: If the reaction mixture turns black immediately and conversion stops, "Pd black" has formed.

    • Solution: Ensure thorough degassing (O

      
       removal) and consider adding a tetraalkylammonium salt (e.g., TBAB) as a phase transfer catalyst and nanoparticle stabilizer.
      
  • Regioselectivity Issues: In rare cases (e.g., C-2 substituted substrates), C-5 activation may compete.

    • Solution: Lower the temperature to 140 °C and extend time to 40 minutes to favor the kinetically controlled C-3 product.

  • Pressure Errors: If the MW reactor triggers a pressure alarm (DMF vapor pressure is low, but gaseous by-products can form).

    • Solution: Use a larger headspace vial (e.g., 10 mL vial for a 3 mL reaction) and ensure the pre-stir degassing step is sufficient.

References

  • Koubachi, J., Berteina-Raboin, S., Mouaddib, A., & Guillaumet, G. (2009).[2] "Pd/Cu-Catalyzed Oxidative C-H Alkenylation of Imidazo[1,2-a]pyridines." Chemistry - A European Journal. Link

  • Cao, H., et al. (2012). "Palladium(II)-catalyzed intermolecular oxidative C-3 alkenylations of imidazo[1,2-a]pyridines by substrate-controlled regioselective C–H functionalization." RSC Advances. Link

  • Bagley, M. C., et al. (2002). "A new one-step synthesis of pyridines under microwave-assisted conditions."[3] Tetrahedron Letters. Link

  • General Microwave Heck Protocols: "Microwave-Assisted Heck Reaction: Modifying Conventional Heating Protocols." CEM Application Notes. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Ethenylimidazo[1,2-a]pyridine

Welcome to the technical support center for the synthesis of 3-ethenylimidazo[1,2-a]pyridine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are looking to op...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-ethenylimidazo[1,2-a]pyridine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes and troubleshoot common issues encountered during this synthesis. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous marketed drugs.[1][2][3] The introduction of a vinyl group at the C3 position opens up a wide range of possibilities for further functionalization, making the efficient synthesis of this key intermediate a critical step in many research endeavors.

This guide moves beyond simple step-by-step instructions. It aims to provide a deeper understanding of the reaction mechanisms and the rationale behind the experimental choices, empowering you to make informed decisions to improve your reaction yields and outcomes.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific problems you might encounter during the synthesis of 3-ethenylimidazo[1,2-a]pyridine. The primary methods for this synthesis often involve palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, on a pre-functionalized imidazo[1,2-a]pyridine core, or direct C-H vinylation methods.

Q1: My Heck or Suzuki cross-coupling reaction to introduce the ethenyl group is giving a low yield. What are the most likely causes and how can I fix them?

Low yields in palladium-catalyzed cross-coupling reactions are a common issue. The problem often lies in one of several key areas: the catalyst system, the reaction conditions, or the quality of the starting materials.

Systematic Troubleshooting Workflow:

G cluster_start Initial Low Yield Observation cluster_catalyst Catalyst System Optimization cluster_conditions Reaction Condition Optimization cluster_reagents Reagent Quality Control start Low Yield (<50%) catalyst_activity Check Catalyst/Ligand Integrity start->catalyst_activity ligand_choice Screen Different Ligands (e.g., phosphines, NHCs) catalyst_activity->ligand_choice catalyst_loading Vary Catalyst Loading (1-5 mol%) ligand_choice->catalyst_loading base_strength Evaluate Base Strength & Solubility (e.g., K2CO3, Cs2CO3, KOtBu) catalyst_loading->base_strength solvent_effects Test Solvent Polarity/Aprotic Nature (e.g., DMF, Dioxane, Toluene) base_strength->solvent_effects temperature Optimize Temperature (80-120 °C) solvent_effects->temperature reagent_purity Verify Purity of Halide/Boronic Ester temperature->reagent_purity reagent_degas Ensure Anhydrous & Degassed Reagents/Solvents reagent_purity->reagent_degas end_node Improved Yield reagent_degas->end_node

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

In-depth Analysis and Solutions:

  • Catalyst and Ligand Choice: The palladium catalyst and its coordinating ligand are at the heart of the reaction. The electronic and steric properties of the ligand dictate the stability and activity of the catalytic species.

    • Expertise: For electron-rich imidazo[1,2-a]pyridines, bulky, electron-donating phosphine ligands (e.g., P(t-Bu)3, SPhos) or N-heterocyclic carbene (NHC) ligands can enhance the rate of oxidative addition and prevent catalyst decomposition.[4][5]

    • Actionable Advice: If you are using a standard ligand like PPh3 and observing low yield, consider switching to a more specialized ligand. See the table below for a comparison.

Catalyst SystemSubstrateTypical Yield RangeKey AdvantageReference
Pd(OAc)2 / P(t-Bu)3Aryl Bromides80-95%High activity for less reactive bromides.[4]
Pd2(dba)3 / SPhosAryl Chlorides75-90%Effective for more challenging aryl chlorides.[4]
Pd-NHC ComplexesAryl Bromides/Chlorides85-98%High thermal stability, good for high-temp reactions.[5][6]
  • Base Selection: The base plays a crucial role in both the Heck (regenerating the Pd(0) catalyst) and Suzuki (activating the boronic acid) reactions.[7][8]

    • Trustworthiness: The choice of base is not arbitrary. An inappropriate base can lead to side reactions or poor solubility. For Suzuki couplings, a moderately strong inorganic base like K2CO3 or Cs2CO3 is often effective.[9] For Heck reactions, an organic base like triethylamine (NEt3) or a stronger inorganic base may be required. The solubility of the base is critical; what works in DMF may not work in toluene.

    • Actionable Advice: If your yield is low, perform a small-scale screen of bases (e.g., K3PO4, K2CO3, Cs2CO3, KOtBu). Ensure the base is finely powdered and dry.

  • Solvent and Temperature: These parameters influence reaction kinetics and solubility.

    • Expertise: Aprotic polar solvents like DMF, dioxane, or acetonitrile are common choices. Temperature is a critical factor; while higher temperatures often increase reaction rates, they can also lead to catalyst decomposition and side product formation. Heck reactions, for instance, often require temperatures between 110-180 °C, though more modern catalyst systems can operate below 100 °C.[5]

    • Actionable Advice: If the reaction is sluggish, incrementally increase the temperature by 10 °C. If you observe decomposition, try a lower temperature for a longer reaction time or switch to a more thermally stable catalyst system.

Q2: I am attempting a direct C-H vinylation on the imidazo[1,2-a]pyridine core, but the reaction is not selective for the C3 position and the yield is poor. How can I improve this?

Direct C-H functionalization is an elegant and atom-economical strategy, but regioselectivity can be a significant challenge.[1][10] The C3 position of imidazo[1,2-a]pyridine is generally the most nucleophilic and sterically accessible, making it the preferred site for electrophilic attack and many C-H functionalization reactions.[11] However, competition from other positions (like C5 or C8) can occur.

Key Factors Influencing C3-Selectivity:

G cluster_main Factors for C3-Selective C-H Vinylation cluster_output Desired Outcome directing_group Directing Group Assistance (if applicable) output High C3 Regioselectivity & Yield directing_group->output catalyst_choice Catalyst Choice (e.g., Rh, Ru, Pd) catalyst_choice->output oxidant Oxidant Selection (e.g., Ag2O, Cu(OAc)2) oxidant->output vinyl_source Vinyl Source Reactivity (e.g., vinyl acetate, styrene) vinyl_source->output

Caption: Key parameters for achieving high C3 regioselectivity.

In-depth Analysis and Solutions:

  • Catalyst System: The choice of transition metal catalyst is paramount. Rhodium and Ruthenium catalysts are often highly effective for C-H activation/olefination reactions.

    • Expertise: The mechanism often involves the formation of a metallacyclic intermediate. The steric and electronic environment of the catalyst center will dictate which C-H bond is preferentially activated.

    • Actionable Advice: Screen different catalysts. For example, [Ru(p-cymene)Cl2]2 and [RhCp*Cl2]2 are common starting points for C-H activation.

  • Oxidant and Additives: Many C-H vinylation reactions are oxidative and require a stoichiometric oxidant to regenerate the active catalyst.

    • Trustworthiness: The oxidant is not just a passive reagent. It can influence the reaction mechanism and selectivity. Common oxidants include Cu(OAc)2 and Ag2O. Sometimes, an additive like a carboxylic acid (e.g., acetic acid) is required as a proton shuttle or to assist in the C-H activation step.

    • Actionable Advice: If selectivity is poor, try changing the oxidant. For example, switch from Cu(OAc)2 to a silver-based oxidant. Also, consider adding 1-2 equivalents of an acid additive like pivalic acid.

  • Protecting Groups and Electronic Effects: The electronic nature of the imidazo[1,2-a]pyridine ring influences the reactivity of the C-H bonds.

    • Expertise: Electron-donating groups on the pyridine ring can increase the nucleophilicity of the imidazo[1,2-a]pyridine system, potentially affecting selectivity. Conversely, electron-withdrawing groups can deactivate the ring.

    • Actionable Advice: If you have substituents on your starting material, consider their electronic effect. This may necessitate re-optimization of the reaction conditions compared to the unsubstituted parent compound.

Frequently Asked Questions (FAQs)

Q: What are the most common starting materials for synthesizing the 3-ethenylimidazo[1,2-a]pyridine core?

The most direct approach starts with a 3-halo-imidazo[1,2-a]pyridine (typically 3-bromo or 3-iodo) and then introduces the vinyl group via a cross-coupling reaction.[9] The 3-halo precursor is often synthesized from 2-aminopyridine and an α-haloketone, followed by halogenation at the C3 position using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).[12]

Q: Are there any one-pot procedures to synthesize 3-ethenylimidazo[1,2-a]pyridines directly from simpler starting materials?

Yes, multi-component reactions are a powerful strategy. For instance, a three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide (the Groebke–Blackburn–Bienaymé reaction) can build the imidazo[1,2-a]pyridine core.[3][13] While this doesn't directly install the vinyl group, it allows for rapid diversification of the scaffold, which can then be further functionalized. Some cascade reactions involving 2-aminopyridines and conjugated nitrobutadienes have been reported to furnish 3-vinylimidazo[1,2-a]pyridines directly.[14]

Q: My final product is difficult to purify. What are some common impurities and how can I remove them?

Common impurities include:

  • Unreacted starting material: (e.g., 3-bromoimidazo[1,2-a]pyridine).

  • Homocoupled product: (e.g., a bi-imidazo[1,2-a]pyridine species).

  • Dehalogenated starting material: (the 3-H-imidazo[1,2-a]pyridine).

  • Residual catalyst: (palladium).

Purification Strategy:

  • Aqueous Workup: A thorough aqueous wash can remove inorganic salts (from the base).

  • Column Chromatography: This is the most common method. Use a gradient elution system, starting with a non-polar solvent (like hexane or heptane) and gradually increasing the polarity with ethyl acetate or dichloromethane.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing minor impurities.

  • Activated Carbon Treatment: To remove residual palladium, you can stir a solution of your crude product with activated carbon for a short period, then filter through celite.

Experimental Protocols

Protocol 1: Suzuki Coupling of 3-Bromo-2-phenylimidazo[1,2-a]pyridine with Potassium Vinyltrifluoroborate

This protocol provides a reliable method for introducing the vinyl group at the C3 position.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add 3-bromo-2-phenylimidazo[1,2-a]pyridine (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), and cesium carbonate (Cs2CO3, 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl2 (3 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the flask. The concentration should be approximately 0.1 M with respect to the starting bromide.

  • Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with argon.

  • Reaction: Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

  • Recent Advances in Visible Light-Induced C-H Functionaliz
  • Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
  • Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. SpringerLink.
  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Royal Society of Chemistry.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • The synthesis of 3-pyrazinyl-imidazo[1,2-a]pyridines
  • Heck Reaction. Organic Chemistry Portal.
  • Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroaryl
  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. Royal Society of Chemistry.
  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Deriv
  • Synthesis and Biological Activity of Some 3-Imidazo[1,2-a]pyridin-2-yl-chromen-2-one and 3-Indolizin-2-yl-chromen-2-one.
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC.
  • Palladium-catalyzed Heck reaction and tandem cross coupling reactions for heterocycle synthesis. TSpace.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Synthesis of imidazo[1,2-a]pyridines: a decade upd
  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction C
  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals.
  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. Royal Society of Chemistry.
  • Heck Reaction—St
  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Royal Society of Chemistry.
  • (PDF) ChemInform Abstract: Regioselective Synthesis of 2- and 3-Substituted Imidazo[1,2-a]pyridines.
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC.
  • Synthesis, structural characterization, and catalytic behaviour in Heck coupling of palladium(II) complexes containing pyrimidine-functionalized N-heterocyclic carbenes. PubMed.

Sources

Optimization

Technical Support Center: Storage and Handling of 3-Vinylimidazo[1,2-a]pyridine

Overview: The Challenge of Stabilizing a Versatile Building Block 3-Vinylimidazo[1,2-a]pyridine is a valuable heterocyclic scaffold, prized for its role in the synthesis of compounds with significant biological and mater...

Author: BenchChem Technical Support Team. Date: March 2026

Overview: The Challenge of Stabilizing a Versatile Building Block

3-Vinylimidazo[1,2-a]pyridine is a valuable heterocyclic scaffold, prized for its role in the synthesis of compounds with significant biological and material science applications.[1][2][3] However, the presence of the vinyl group renders the molecule susceptible to spontaneous polymerization, a process that can be initiated by heat, light, or contaminants.[4][5] This guide provides researchers and drug development professionals with a comprehensive understanding of the mechanisms behind this instability and offers robust, field-proven protocols to ensure the long-term integrity of this critical reagent.

Section 1: Understanding the Polymerization Mechanism

The primary pathway for the unwanted polymerization of 3-vinylimidazo[1,2-a]pyridine during storage is Free-Radical Polymerization . This chain reaction proceeds in three main stages:

  • Initiation: The process begins when an initiating species, often a free radical (R•), is formed. This can be triggered by external energy sources like heat or UV light, or by contaminants. This radical then attacks the electron-rich double bond of the vinyl group, creating a new, larger radical.

  • Propagation: The newly formed monomer radical reacts with subsequent 3-vinylimidazo[1,2-a]pyridine molecules, rapidly extending the polymer chain. This step is highly exothermic, and if uncontrolled, the heat generated can accelerate the reaction, potentially leading to a dangerous runaway polymerization.[4]

  • Termination: The growing polymer chain is eventually terminated when two radicals combine or through a disproportionation reaction. The addition of a polymerization inhibitor is a form of artificial termination, designed to scavenge radicals before they can propagate.[5]

A secondary, though less common, pathway could be Cationic Polymerization , given the electron-donating nature of the imidazo[1,2-a]pyridine ring system which can stabilize a carbocationic intermediate.[6] This can be initiated by acidic impurities.

Visualizing Free-Radical Polymerization

G cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_termination 3. Termination Initiator Initiator (Heat, Light) Radical Free Radical (R•) Initiator->Radical Monomer_Radical Monomer Radical (M•) Radical->Monomer_Radical Attack on Vinyl Group Monomer1 Vinyl Monomer (M) Monomer1->Monomer_Radical Growing_Chain Growing Chain (M-M•) Monomer_Radical->Growing_Chain Monomer2 Another Monomer (M) Monomer2->Growing_Chain Stable_Product Stable Polymer Growing_Chain->Stable_Product Inhibitor Inhibitor (IH) Inhibitor->Stable_Product Radical Scavenging

Caption: The three stages of free-radical polymerization.

Section 2: Frequently Asked Questions (FAQs)

Q1: My bottle of 3-vinylimidazo[1,2-a]pyridine has turned viscous or contains solid chunks. What happened?

This is a classic sign of polymerization. The liquid monomer has started to form long polymer chains, increasing its viscosity and eventually solidifying. This indicates that the storage conditions were not optimal, leading to the depletion of the inhibitor and the initiation of the polymerization process.

Q2: What is the ideal temperature for storing this monomer?

For optimal stability, 3-vinylimidazo[1,2-a]pyridine should be stored in a refrigerator at 2-8°C . While general guidelines for resins suggest 15-25°C[7], reactive monomers benefit from colder temperatures to minimize thermal energy, which can overcome the activation barrier for radical formation.[8] Avoid freezing the monomer unless specified by the manufacturer, as this can cause phase separation of the inhibitor.

Q3: Should I store the monomer under an inert atmosphere (e.g., Nitrogen, Argon)?

This is a critical and nuanced point. Most common inhibitors, such as hydroquinone (HQ) and 4-methoxyphenol (MEHQ), are phenolic and require the presence of dissolved oxygen to function effectively .[5][9] The inhibitor itself does not react with the initial monomer radical (R•); instead, oxygen rapidly reacts with R• to form a peroxide radical (ROO•). The phenolic inhibitor then efficiently scavenges this ROO• radical, terminating the chain.[9]

  • Recommendation: Do not store under a strict, oxygen-free inert atmosphere if using a phenolic inhibitor. The headspace in the bottle should contain air. If you must use an inert gas for other reasons, a mixture of nitrogen with a small percentage of air (e.g., 5%) is a viable industrial compromise.[9]

Q4: Which inhibitor should I use, and at what concentration?

The choice of inhibitor depends on the intended application and storage duration. For general laboratory storage, phenolic inhibitors are preferred because they are effective and can often be easily removed if necessary.

InhibitorCommon NameTypical Conc. (ppm)Key Characteristics
4-Methoxyphenol MEHQ50 - 200Excellent efficiency, does not impart color. The most common industrial choice for storage.[9]
Butylated Hydroxytoluene BHT100 - 500Common and effective, also functions as an antioxidant.[4]
4-tert-Butylcatechol TBC50 - 200Highly effective, but may impart a slight yellow color over time.[4]
Hydroquinone HQ100 - 1000Very effective, but can be more challenging to remove and may discolor the monomer.[4]

Q5: How can I tell if my monomer is still viable for use?

  • Visual Inspection: The solution should be a clear, mobile liquid. Any haziness, discoloration, or increased viscosity is a sign of degradation.

  • NMR Spectroscopy: A proton NMR (¹H NMR) spectrum is the most definitive method. Look for the characteristic peaks of the vinyl protons. The appearance of broad, poorly resolved signals in the aliphatic region is a strong indicator of polymer formation.

  • Inhibitor Check: If you have access to analytical methods like HPLC, you can quantify the remaining inhibitor concentration.

Q6: I need to use the monomer in a polymerization reaction. Do I need to remove the inhibitor first?

Usually, it is not necessary.[10] The concentration of the storage inhibitor (in ppm) is typically negligible compared to the concentration of the initiator you will add to start your reaction. The effect of the storage inhibitor will be overwhelmed. If you experience a significant induction period (a delay before your reaction starts), you can consider adding a slightly higher amount of your chosen initiator. Removing the inhibitor (e.g., by passing through an alumina column) is possible but renders the monomer extremely unstable and it should be used immediately.

Section 3: Troubleshooting Guide

Symptom Probable Cause(s) Recommended Action(s)
Increased Viscosity or Haziness 1. Onset of Polymerization: The inhibitor is becoming depleted. 2. Elevated Storage Temperature: The bottle may have been left at room temperature for an extended period.1. Verify Storage Conditions: Check refrigerator logs or confirm the storage location is correct (2-8°C). 2. Use Immediately: The monomer may still be usable if polymerization is minimal. Prioritize its use. 3. Consider Disposal: If viscosity is significantly high, it is safer to dispose of the material according to your institution's hazardous waste guidelines.
Solid Particles or Complete Solidification 1. Advanced Polymerization: The inhibitor has been completely consumed. 2. Gross Contamination: Introduction of a polymerization initiator (e.g., radical source, strong acid).1. DO NOT ATTEMPT TO USE. The material is no longer 3-vinylimidazo[1,2-a]pyridine. 2. DO NOT HEAT. Heating a partially polymerized, exothermic monomer can be extremely dangerous. 3. Dispose of Safely: Label the container clearly as "Polymerized Material" and follow hazardous waste protocols.
Discoloration (Yellowing/Browning) 1. Oxidative Degradation: Minor side reactions, potentially accelerated by light exposure. 2. Inhibitor Degradation: Some inhibitors (like HQ or TBC) can form colored byproducts.1. Check Purity: Run a quick purity check (e.g., TLC or ¹H NMR). 2. Protect from Light: Ensure the bottle is amber glass and stored in the dark. 3. Evaluate for Use: If purity is acceptable, the material may still be used, but be aware of potential color carryover into your final product.

Section 4: Protocols for Optimal Storage and Handling

Protocol 4.1: Recommended Storage Conditions
  • Container: Always store in the original manufacturer's amber glass bottle. If transferring, use a clean, dry amber glass bottle with a PTFE-lined cap. Avoid metal or incompatible plastic containers.[11]

  • Temperature: Upon receipt, immediately place the bottle in a refrigerator maintained at 2-8°C .

  • Light: Store the bottle in a dark location within the refrigerator. Do not expose it to direct sunlight or strong laboratory lighting for prolonged periods.[11]

  • Atmosphere: Ensure the cap is sealed tightly to prevent evaporation and contamination, but do not purge the headspace with a fully inert gas if using a standard phenolic inhibitor. The existing air in the headspace is necessary.[9]

  • Labeling: Clearly label the bottle with the Date of Receipt and the Date Opened . Follow a "First-In, First-Out" inventory system.

Protocol 4.2: Inhibitor Management

If you have synthesized or purchased uninhibited 3-vinylimidazo[1,2-a]pyridine, it must be stabilized immediately.

  • Select an Inhibitor: For general storage, MEHQ is the recommended choice.

  • Prepare Inhibitor Stock Solution: Create a dilute stock solution of MEHQ in a compatible, volatile solvent (e.g., dichloromethane or THF). For example, dissolve 100 mg of MEHQ in 10 mL of solvent (10 mg/mL).

  • Calculate Required Volume: To achieve a concentration of 100 ppm (100 µg per gram of monomer), you would add 10 µL of the stock solution for every 1 gram of your monomer.

  • Add and Mix: Add the calculated volume of the inhibitor stock solution to the monomer. Swirl gently to ensure thorough mixing.

  • Evaporate Solvent (if necessary): If the solvent is a concern for your future application, you can briefly place the mixture under a gentle stream of air or nitrogen to evaporate the small amount of added solvent.

  • Label and Store: Clearly label the bottle with the inhibitor name and concentration (e.g., "Stabilized with 100 ppm MEHQ") and store immediately according to Protocol 4.1.

Section 5: Troubleshooting Workflow

This flowchart provides a logical path for assessing the stability of your 3-vinylimidazo[1,2-a]pyridine.

G start Assess Monomer Stability q1 Is the monomer a clear, mobile liquid? start->q1 ans_yes Monomer appears stable. q1->ans_yes Yes ans_no Signs of polymerization detected. q1->ans_no No check_age Check 'Date Opened'. Is it > 6-12 months old? ans_yes->check_age q2 Is it fully solid? ans_no->q2 check_storage Verify storage conditions: - Temperature (2-8°C)? - Dark/Amber bottle? - Tightly sealed? use_soon Proceed with experiment. Monitor for any reaction induction period. check_age->use_soon No consider_purity Consider purity check (NMR) if application is sensitive. check_age->consider_purity Yes use_soon->consider_purity dispose DISPOSE SAFELY Do not heat or use. q2->dispose Yes use_caution Use with caution. Prioritize use. Do not store long-term. q2->use_caution No (viscous/hazy) use_caution->check_storage

Caption: Troubleshooting workflow for monomer stability.

References

  • ResearchGate. The synthesis of 3-pyrazinyl-imidazo[1,2-a]pyridines from a vinyl ether. Available at: [Link]

  • Wikipedia. Polymerisation inhibitor. Available at: [Link]

  • PubMed Central (PMC). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Available at: [Link]

  • Scientific Research Publishing. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Available at: [Link]

  • MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Available at: [Link]

  • Google Patents. US3733326A - Inhibition of the polymerization of vinyl monomers.
  • Google Patents. US3696050A - Polymerization inhibitors for vinyl monomers and unsaturated polyesters.
  • PubMed Central (PMC). Inhibition of Free Radical Polymerization: A Review. Available at: [Link]

  • PubMed Central (PMC). Recent Developments on Cationic Polymerization of Vinyl Ethers. Available at: [Link]

  • University of Notre Dame Risk Management and Safety. Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Available at: [Link]

  • New Stetic. material safety data sheet acrylic monomer self polymerized dpddfs-003. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

  • ACS Publications. Light-Induced Copolymerization of Ethyl Lipoate and Vinyl Monomers: Increased Efficiency and Degradability. Available at: [Link]

  • RSC Publishing. Functionalization of imidazo[1,2-a]pyridines via radical reactions. Available at: [Link]

  • BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available at: [Link]

  • Shell. Cargo Handling Sheet - Styrene Monomer. Available at: [Link]

  • The Polymerization Place. The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing. Available at: [Link]

  • RSC Publishing. Polymers and light: a love–hate relationship. Available at: [Link]

  • ACS Publications. Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Available at: [Link]

  • Toxic Docs. Vinyl Chloride Monomer - Safe Handling Guide. Available at: [Link]

  • Resingroup. At what temperature should resin products be stored?. Available at: [Link]

  • Wiley Online Library. Changing Self‐Assembly Through Degradation: Phenyl Vinyl Ketone Polymer Nanoparticles Under Light. Available at: [Link]

  • AmSty. Styrene Monomer: Safe Handling Guide. Available at: [Link]

  • PubMed Central (PMC). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Available at: [Link]

  • University of Tennessee, Knoxville Environmental Health & Safety. Time-sensitive Chemicals. Available at: [Link]

  • IntechOpen. Molecular Mechanisms behind Free Radical Scavengers Function against Oxidative Stress. Available at: [Link]

  • Patsnap Eureka. How to Extend Acrylic Resin Shelf Life in Storage. Available at: [Link]

  • ResearchGate. Visible light induced polymerization of maleimide–vinyl and maleimide–allyl ether based systems. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Chemical Shifts of Vinyl Protons in 3-Ethenylimidazo[1,2-a]pyridine and its Analogs

For researchers and professionals in drug development and materials science, a precise understanding of the structure and electronic properties of heterocyclic compounds is paramount. The imidazo[1,2-a]pyridine scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, a precise understanding of the structure and electronic properties of heterocyclic compounds is paramount. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and the introduction of substituents at the 3-position can significantly modulate its biological activity. The vinyl group, in particular, offers a versatile handle for further functionalization through reactions such as Heck coupling or polymerization. A key analytical tool for characterizing these molecules is ¹H NMR spectroscopy. This guide provides a comparative analysis of the ¹H NMR chemical shifts of vinyl protons in 3-ethenylimidazo[1,2-a]pyridine, supported by experimental data from closely related analogs, to offer a predictive framework for researchers in the field.

Comparative Analysis of ³-Substituted Imidazo[1,2-a]pyridines

To understand the electronic environment at the 3-position of the imidazo[1,2-a]pyridine ring system, we will first examine the ¹H NMR data of several 3-substituted analogs. The chemical shifts of the ring protons, particularly H-2 and H-5, are sensitive to the nature of the substituent at the 3-position.

Substituent at C-3H-2 (δ, ppm)H-5 (δ, ppm)SolventReference
-CHO~8.47~9.66CDCl₃[1]
-C(O)CH₃~8.44~9.58CDCl₃[1]
-NH₂~7.46~7.83CDCl₃[2]
-CH₂OH~7.61~8.46DMSO-d₆[3]

Analysis of Substituent Effects:

The data in the table above reveals a clear trend. Electron-withdrawing groups, such as the formyl (-CHO) and acetyl (-C(O)CH₃) groups, cause a significant downfield shift of the H-5 proton to around 9.6 ppm. This is due to the deshielding effect of these groups, which pull electron density away from the pyridine ring through both inductive and mesomeric effects. Conversely, electron-donating groups like the amino (-NH₂) group lead to an upfield shift of the H-5 proton to approximately 7.83 ppm, indicating increased shielding. The hydroxymethyl (-CH₂OH) group shows an intermediate effect.

These observations are critical as they establish the electronic influence of the imidazo[1,2-a]pyridine ring system on its substituents. The ring itself possesses a unique electronic distribution, and its interaction with a substituent will, in turn, affect the chemical shifts of the protons on that substituent.

Predicting the Chemical Shifts of Vinyl Protons in 3-Ethenylimidazo[1,2-a]pyridine

Based on the established electronic effects and general principles of ¹H NMR spectroscopy, we can now predict the chemical shifts of the vinyl protons in 3-ethenylimidazo[1,2-a]pyridine. The vinyl group (-CH=CH₂) consists of three protons: one on the α-carbon (Hα) and two on the β-carbon (Hβ, cis and trans to the imidazo[1,2-a]pyridine ring).

Expected Chemical Shift Ranges:

  • Hα: This proton is directly attached to the carbon bonded to the imidazo[1,2-a]pyridine ring. Its chemical shift will be influenced by several factors:

    • Anisotropy of the Aromatic Ring: The imidazo[1,2-a]pyridine system is aromatic and will exhibit a ring current effect. Protons situated in the plane of the ring are typically deshielded.

    • Electronic Nature of the Heterocycle: The imidazo[1,2-a]pyridine ring is a π-excessive system, which can donate electron density to the vinyl substituent through conjugation. This would tend to shield Hα.

    • Through-Space Interactions: The proximity of Hα to the H-2 proton of the imidazo[1,2-a]pyridine ring may lead to through-space deshielding (van der Waals deshielding).

Considering these competing effects, the chemical shift of is predicted to be in the range of 6.5-7.0 ppm .

  • Hβ (cis and trans): These protons are further from the heterocyclic ring, and their chemical shifts are primarily influenced by conjugation with the ring and the anisotropic effect of the C=C double bond.

    • Conjugation: The conjugation of the vinyl group with the imidazo[1,2-a]pyridine ring will lead to a delocalization of π-electrons, which generally results in a downfield shift for the β-protons compared to a non-conjugated alkene.

    • Anisotropy of the Ring: The deshielding effect of the ring current will be less pronounced for the β-protons compared to Hα, but still present.

The chemical shifts for are expected to be in the range of 5.5-6.0 ppm . The trans proton is typically found slightly downfield from the cis proton due to slightly different shielding environments.

Proposed Experimental Protocol for Synthesis and NMR Analysis

To validate these predictions, the synthesis and subsequent NMR analysis of 3-ethenylimidazo[1,2-a]pyridine are required. A plausible synthetic route would be a Wittig reaction starting from the readily available 3-formylimidazo[1,2-a]pyridine.

Synthesis of 3-Ethenylimidazo[1,2-a]pyridine (Wittig Reaction):

G 3-Formylimidazo[1,2-a]pyridine 3-Formylimidazo[1,2-a]pyridine Wittig_Reaction Wittig_Reaction 3-Formylimidazo[1,2-a]pyridine->Wittig_Reaction Methyltriphenylphosphonium bromide, n-BuLi, THF 3-Ethenylimidazo[1,2-a]pyridine 3-Ethenylimidazo[1,2-a]pyridine Wittig_Reaction->3-Ethenylimidazo[1,2-a]pyridine Workup and Purification

Caption: Proposed synthesis of 3-ethenylimidazo[1,2-a]pyridine via a Wittig reaction.

Step-by-Step Protocol:

  • Preparation of the Wittig Reagent: To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add n-butyllithium (n-BuLi) dropwise. Allow the resulting orange-red solution to stir at room temperature for 1 hour.

  • Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of 3-formylimidazo[1,2-a]pyridine in anhydrous THF dropwise.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 3-ethenylimidazo[1,2-a]pyridine.

¹H NMR Sample Preparation and Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 3-ethenylimidazo[1,2-a]pyridine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis: Process the spectrum to determine the chemical shifts (δ), coupling constants (J), and integration of all signals. A detailed analysis of the vinyl proton region will be crucial to confirm the predicted chemical shifts and to determine the coupling constants between Hα, Hβ-cis, and Hβ-trans.

Logical Framework for Spectral Interpretation

The interpretation of the resulting ¹H NMR spectrum should follow a logical workflow to confirm the structure and understand the electronic effects.

G Acquire_Spectrum Acquire ¹H NMR Spectrum Identify_Ring_Protons Identify Imidazo[1,2-a]pyridine Ring Protons Acquire_Spectrum->Identify_Ring_Protons Identify_Vinyl_Protons Identify Vinyl Proton Signals Acquire_Spectrum->Identify_Vinyl_Protons Compare_to_Analogs Compare Chemical Shifts to Analogs Identify_Ring_Protons->Compare_to_Analogs Analyze_Coupling Analyze Coupling Constants (J) Identify_Vinyl_Protons->Analyze_Coupling Identify_Vinyl_Protons->Compare_to_Analogs Structure_Confirmation Confirm Structure of 3-Ethenylimidazo[1,2-a]pyridine Analyze_Coupling->Structure_Confirmation Correlate_Shifts Correlate Shifts with Electronic Effects Compare_to_Analogs->Correlate_Shifts Correlate_Shifts->Structure_Confirmation

Caption: Workflow for the interpretation of the ¹H NMR spectrum of 3-ethenylimidazo[1,2-a]pyridine.

Conclusion

This guide provides a comprehensive framework for understanding and predicting the ¹H NMR chemical shifts of the vinyl protons in 3-ethenylimidazo[1,2-a]pyridine. By leveraging experimental data from analogous compounds and applying fundamental principles of NMR spectroscopy, we have established a predictive model that can guide researchers in the characterization of this and similar substituted imidazo[1,2-a]pyridines. The provided experimental protocol offers a clear path to the synthesis and definitive spectral analysis of the target compound, which will be a valuable addition to the spectroscopic data of this important class of heterocycles. This approach underscores the power of comparative analysis in spectroscopic studies, particularly when direct experimental data is not yet available.

References

Sources

Comparative

UV-Vis absorption spectra of 3-vinylimidazo[1,2-a]pyridine derivatives

The imidazo[1,2-a]pyridine scaffold is a privileged nitrogen-bridged heterocycle, historically celebrated for its pharmacological versatility in drugs like zolpidem and alpidem. However, in recent years, its highly tunab...

Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[1,2-a]pyridine scaffold is a privileged nitrogen-bridged heterocycle, historically celebrated for its pharmacological versatility in drugs like zolpidem and alpidem. However, in recent years, its highly tunable photophysical properties have positioned it as a premier candidate for advanced optoelectronic materials, fluorescent probes, and photochromic switches.

As a Senior Application Scientist, I frequently evaluate fluorophore candidates for biological imaging and material science. When comparing derivatives, substitution at the C-3 position is the most critical determinant of optical performance. This guide provides an in-depth comparative analysis of the UV-Vis absorption spectra of 3-vinylimidazo[1,2-a]pyridine derivatives against conventional alternatives, detailing the mechanistic causality behind their superior photophysical traits and providing self-validating experimental protocols for their evaluation.

Mechanistic Causality: The Role of the 3-Vinyl Substitution

To understand why 3-vinylimidazo[1,2-a]pyridines outperform their unsubstituted or halogenated counterparts, we must examine the molecular orbital dynamics. The imidazo[1,2-a]pyridine core is inherently electron-rich, particularly at the C-3 position.

  • Extended π-Conjugation & Bathochromic Shifts: Unsubstituted imidazo[1,2-a]pyridines typically exhibit UV-Vis absorption maxima (

    
    ) in the deep UV region (280–300 nm). By installing a vinyl group at the C-3 position, we create a direct 
    
    
    
    -bridge that extends the conjugated system. This effectively lowers the HOMO-LUMO energy gap, resulting in a pronounced bathochromic (red) shift into the near-UV and visible regions (340–410 nm).
  • Intramolecular Charge Transfer (ICT): When the 3-vinyl group is terminally substituted with an electron-withdrawing group (e.g., a nitroaryl or cyanoaryl moiety), it establishes a strong Donor-

    
    -Acceptor (D-
    
    
    
    -A) architecture. Upon photon absorption, efficient charge migration occurs from the electron-donating imidazo[1,2-a]pyridine core to the acceptor, broadening the absorption band and inducing strong positive solvatochromism [1].
  • Photochemical Reactivity: Unlike static fluorophores, 3-vinyl derivatives possess a unique dynamic utility. Upon targeted UV irradiation, they undergo a highly selective 6

    
    -electrocyclization followed by oxidative aromatization, yielding rigid, highly fluorescent naphtho-fused polycyclic heterocycles [2].
    

Photochemistry N1 3-Vinylimidazo[1,2-a]pyridine (Ground State) N2 Excited State (Charge Transfer) N1->N2 hν (UV Irradiation) N3 6π-Electrocyclization (Ring Closure) N2->N3 Photochemical Reaction N4 Oxidative Aromatization (-2H) N3->N4 O2 / Oxidant N5 Naphtho-fused Derivative (Highly Fluorescent) N4->N5 Stable Fluorophore

Figure 1: Photochemical 6π-electrocyclization pathway of 3-vinylimidazo[1,2-a]pyridines.

Comparative Performance Analysis

To objectively evaluate the utility of 3-vinylimidazo[1,2-a]pyridines, we must benchmark their quantitative photophysical data against alternative C-3 substituted derivatives and a commercial standard (Coumarin 343).

The table below synthesizes spectroscopic data, demonstrating how the vinyl substitution enhances the molar extinction coefficient (


) and Stokes shift—critical parameters for minimizing self-quenching in biological assays [3, 4].
Compound ClassAbsorption Maxima (

)
Molar Extinction Coefficient (

)
Stokes ShiftQuantum Yield (

)
Primary Application
Unsubstituted Imidazo[1,2-a]pyridine 280 - 300 nm~5,000 M

cm

< 50 nm< 0.1Synthetic intermediate
3-Halogenated Imidazo[1,2-a]pyridine 300 - 320 nm~10,000 M

cm

50 - 80 nm0.1 - 0.3Cross-coupling precursor
3-Vinylimidazo[1,2-a]pyridine 340 - 410 nm >20,000 M

cm

100 - 150 nm 0.3 - 0.7 Fluorescent probes, Photochromics
Coumarin 343 (Standard) ~440 nm~40,000 M

cm

~40 nm~0.8Biological imaging

Key Takeaway: While Coumarin 343 offers a higher quantum yield, the 3-vinylimidazo[1,2-a]pyridine derivatives provide a vastly superior Stokes shift (>100 nm vs 40 nm). This massive shift prevents excitation-emission overlap, drastically reducing background noise in fluorescence microscopy.

Self-Validating Experimental Protocol: UV-Vis Spectroscopic Evaluation

To ensure trustworthiness and reproducibility when characterizing the absorption spectra of these derivatives, standardizing the experimental workflow is non-negotiable. The following protocol incorporates a self-validating Beer-Lambert linearity check to rule out aggregation-induced artifacts (such as


-

stacking), which are common in highly conjugated planar molecules.
Materials Required:
  • Agilent Cary UV-Vis Spectrophotometer (or equivalent dual-beam instrument).

  • Matched pair of 1.0 cm path length quartz cuvettes.

  • Spectroscopic grade solvents (DMSO, Ethanol, Toluene) to evaluate solvatochromism.

  • Synthesized 3-vinylimidazo[1,2-a]pyridine derivative (purity >98% via HPLC).

Step-by-Step Methodology:
  • Stock Solution Preparation: Accurately weigh the derivative and dissolve it in spectroscopic-grade DMSO to yield a 1.0 mM stock solution. Causality: DMSO ensures complete solubilization of the rigid hydrophobic core, preventing early-stage aggregation.

  • Serial Dilution & Self-Validation (Linearity Check): Prepare working solutions at 2.5

    
    M, 5.0 
    
    
    
    M, 7.5
    
    
    M, and 10.0
    
    
    M in the solvent of choice.
    • Validation Check: Plot Absorbance vs. Concentration. A strictly linear relationship (

      
      ) confirms the molecule is completely dissolved as a monomer. If the curve flattens, aggregation is occurring, and the solvent must be changed or concentration lowered.
      
  • Baseline Correction: Fill both the reference and sample matched quartz cuvettes with the pure blank solvent. Run a baseline scan from 200 nm to 800 nm. Causality: This eliminates absorption artifacts caused by solvent impurities and quartz scattering.

  • Spectral Acquisition: Replace the solvent in the sample cuvette with the 10.0

    
    M working solution. Scan from 200 nm to 800 nm at a scan rate of 300 nm/min.
    
  • Data Extraction: Identify the

    
     corresponding to the lowest energy 
    
    
    
    and
    
    
    transitions. Calculate the molar extinction coefficient (
    
    
    ) using the Beer-Lambert law (
    
    
    ).

UV_Vis_Workflow A 1. Sample Preparation (Serial Dilutions 2.5 - 10 μM) B 2. Self-Validation (Beer-Lambert Linearity Check) A->B C 3. Baseline Correction (Matched Quartz Cuvettes) B->C D 4. UV-Vis Measurement (200-800 nm scan) C->D E 5. Photophysical Analysis (Extract λ_max & calculate ε) D->E

Figure 2: Self-validating experimental workflow for UV-Vis absorption spectroscopy.

Conclusion

The strategic installation of a vinyl group at the C-3 position of the imidazo[1,2-a]pyridine architecture transforms a simple pharmacological scaffold into a robust, high-performance optoelectronic material. By extending


-conjugation and enabling intramolecular charge transfer, 3-vinylimidazo[1,2-a]pyridines exhibit red-shifted absorption spectra, massive Stokes shifts, and unique photochemical reactivity. For researchers developing next-generation fluorescent probes or photo-switchable materials, this class of derivatives offers a distinct competitive advantage over traditional, rigid fluorophores.

References

  • Sharma, R., et al. "Substituent tunable photophysical properties, cell imaging and in vivo viscosity sensing of a near-infrared imidazo[1,2-a]pyridine-based fluorescent molecule." Journal of Molecular Liquids, 2023.[Link]

  • Benzi, A., et al. "2-Aryl-3-Vinyl Substituted Imidazo[1,2-a]pyridines and Fluorescent Electrocyclization Derivatives therefrom." ChemistrySelect, 2020.[Link]

  • Chen, et al. "Synthesis and Evaluation of Photophysical Properties of C-3 Halogenated Derivatives of 2-Phenylimidazo[1,2-a]pyridine." ChemistrySelect, 2022.[Link]

  • Velázquez-Olvera, S., et al. "Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives." Chemistry Central Journal, 2017.[Link]

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